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  • Product: 5-Acetamido-2-fluorobenzoic acid
  • CAS: 939909-22-5

Core Science & Biosynthesis

Foundational

5-Acetamido-2-fluorobenzoic Acid: A High-Value Fluorinated Fragment for FBDD and NMR Screening

Abstract Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight compounds to efficiently probe chemical space and identify novel binding pockets. However, a major historical bottleneck in FBDD has been the s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight compounds to efficiently probe chemical space and identify novel binding pockets. However, a major historical bottleneck in FBDD has been the synthetic intractability of fragment hits. The DSi-Poised (Diamond-SGC-iNEXT Poised) library was developed to address this by curating fragments with robust, pre-validated synthetic vectors[1][2]. 5-Acetamido-2-fluorobenzoic acid (CAS: 939909-22-5) is a premier example of such a fragment. This technical whitepaper details its physicochemical properties, structural rationale, and provides field-proven protocols for its application in 19F NMR screening and X-ray crystallographic soaking.

Section 1: Chemical Structure and Physicochemical Properties

The structural architecture of 5-acetamido-2-fluorobenzoic acid is meticulously optimized for early-stage drug discovery. As a Senior Application Scientist, I evaluate fragments not just on their binding potential, but on their downstream viability. The causality behind this molecule’s design is threefold:

  • Benzoic Acid Core: The carboxylic acid moiety provides a strong hydrogen bond donor/acceptor pair. In physiological environments, it frequently anchors the fragment via salt bridges to basic residues (e.g., Arginine, Lysine) within protein binding pockets.

  • 2-Fluoro Substitution: The highly electronegative fluorine atom serves a dual purpose. Chemically, it lowers the pKa of the adjacent carboxylic acid, ensuring complete deprotonation at physiological pH. Analytically, the 19F nucleus (100% natural abundance, spin ½) provides a highly sensitive, zero-background signal for Nuclear Magnetic Resonance (NMR) screening[3]. Because biomolecules lack naturally occurring fluorine, 19F NMR eliminates the need for complex solvent suppression techniques.

  • 5-Acetamido Group: This is the "poised" vector. It allows for rapid synthetic elaboration without disrupting the primary binding pharmacophore. The acetamido group can be easily hydrolyzed to a primary amine, which then serves as a handle for parallel synthesis (e.g., amide couplings, reductive aminations)[1][2].

Table 1: Physicochemical Profile of 5-Acetamido-2-fluorobenzoic acid

Data synthesized from standardized chemical databases[4].

PropertyValue
IUPAC Name 5-acetamido-2-fluorobenzoic acid
Molecular Formula C9H8FNO3
Monoisotopic Mass 197.04883 Da
SMILES String CC(=O)NC1=CC(=C(C=C1)F)C(=O)O
Hydrogen Bond Donors 2 (NH, OH)
Hydrogen Bond Acceptors 3 (C=O, C=O, F)
Predicted XlogP ~1.5
Section 2: The DSi-Poised Library Concept and Synthetic Elaboration

The DSi-Poised library was designed to ensure that any fragment hit can be rapidly advanced into a lead compound using cheap, well-characterized parallel chemistry[1]. 5-Acetamido-2-fluorobenzoic acid is featured in this library because its functional groups are compatible with high-throughput synthetic follow-up, directly addressing the "fragment-to-lead" bottleneck[2].

FBDD_Workflow Library DSi-Poised Library (5-Acetamido-2-fluorobenzoic acid) Screening Primary Screening (19F NMR / SPR) Library->Screening Fragment Selection Validation Structural Validation (X-ray Crystallography) Screening->Validation Hit Identification Elaboration Synthetic Elaboration (Amide Coupling / Suzuki) Validation->Elaboration Binding Pose Confirmed Lead Optimized Lead Compound Elaboration->Lead Affinity Optimization

Fragment-Based Drug Discovery workflow utilizing DSi-Poised libraries.

Section 3: 19F NMR Fragment Screening Protocol

When 5-acetamido-2-fluorobenzoic acid binds to a target protein, its tumbling rate decreases to match that of the macromolecule. This leads to a faster transverse relaxation time (T2) and observable line broadening or chemical shift perturbations in the 19F NMR spectrum[3].

Self-Validating Protocol: 19F NMR Binding Assay

Rationale: To distinguish true binding from non-specific aggregation or bulk solvent effects, this protocol employs the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure T2 relaxation, incorporating a non-binding fluorinated reference standard as an internal control.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 100 mM stock of 5-acetamido-2-fluorobenzoic acid in deuterated DMSO (DMSO-d6)[2].

    • Dilute the fragment to a final concentration of 100 μM in the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Add 5% D2O to provide a lock signal for the NMR spectrometer.

    • Add the target protein to a final concentration of 5–10 μM.

    • Critical Control: Include 50 μM of a known non-binding fluorinated reference (e.g., trifluoroethanol). If the reference signal broadens, it indicates protein aggregation or non-specific solvent viscosity changes, invalidating the assay.

  • Data Acquisition:

    • Transfer 500 μL of the mixture to a 5 mm NMR tube.

    • Acquire 19F NMR spectra at 298 K using a spectrometer equipped with a fluorine-capable probe (e.g., 400 MHz or 600 MHz)[3].

    • Apply a CPMG pulse sequence to filter out broad protein background and specifically measure the T2 relaxation of the small molecule.

  • Data Analysis & Hit Validation:

    • Overlay the spectrum of the fragment-protein mixture with a reference spectrum of the fragment alone.

    • A significant reduction in peak intensity (line broadening) or a change in chemical shift (Δδ) of the 19F signal indicates binding[3]. The reference standard's signal must remain unchanged.

NMR_Screening Prep Sample Preparation (Fragment + Target Protein) Acquisition 19F NMR Acquisition (CPMG / T2 Relaxation) Prep->Acquisition Decision Signal Perturbation? Acquisition->Decision Hit Fragment Hit Confirmed Decision->Hit Yes (Broadening/Shift) NoHit Non-Binder (Discard) Decision->NoHit No (Unchanged)

19F NMR fragment screening protocol and hit validation logic.

Section 4: Crystallographic Soaking and Structural Validation

Once validated by NMR, the fragment's binding pose must be determined to guide synthetic elaboration. The DSi-Poised library is routinely used in high-throughput X-ray crystallographic screening platforms, such as the XChem facility at Diamond Light Source[1][5].

Step-by-Step Methodology: High-Throughput Crystal Soaking
  • Crystal Preparation: Grow target protein crystals using established sitting-drop or hanging-drop vapor diffusion methods. Ensure crystals diffract to a high resolution (ideally < 2.5 Å) to accurately resolve the small 197 Da fragment.

  • Fragment Dispensing: Use an acoustic liquid handler (e.g., Echo ADE system) to dispense 5-acetamido-2-fluorobenzoic acid directly into the crystallization drops[5]. For a 100 mM DMSO stock, dispense a volume that yields a final fragment concentration of 10–50 mM. Causality Note: The final DMSO concentration must be kept below 10% to prevent degradation of the crystal lattice.

  • Soaking Incubation: Seal the plates and incubate for 1 to 24 hours at room temperature. This allows the fragment to diffuse through the solvent channels of the crystal lattice and occupy the binding site[5].

  • Harvesting and Data Collection: Cryo-protect the crystals, flash-freeze in liquid nitrogen, and collect X-ray diffraction data. Process the data using automated pipelines (e.g., Xia2, Dimple) to identify the fragment's electron density map[5].

Conclusion

5-Acetamido-2-fluorobenzoic acid exemplifies the modern approach to fragment-based lead discovery. By combining an optimized physicochemical profile, a highly sensitive 19F NMR handle, and a synthetically "poised" architecture, it bridges the critical gap between initial hit identification and rapid lead optimization.

References
  • 5-acetamido-2-fluorobenzoic acid (C9H8FNO3) . PubChem. Available at:[Link]

  • DSi-Poised Library (Live) . Diamond Light Source. Available at:[Link]

  • Fragment Screening Identifies Novel Allosteric Binders and Binding Sites in the VHR (DUSP3) Phosphatase . ACS Publications. Available at:[Link]

  • Fragment Screen – D1.2 Proof of concept for in situ room temperature FBDD at DLS . European Union (CORDIS). Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Acetylated Fluorobenzoic Acids: Properties, Synthesis, and Applications

A Note on Isomers: The field of fluorinated benzoic acids contains several structural isomers that, while chemically similar, have distinct properties and identifiers. This guide focuses on the well-documented and commer...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomers: The field of fluorinated benzoic acids contains several structural isomers that, while chemically similar, have distinct properties and identifiers. This guide focuses on the well-documented and commercially available compound 2-Acetamido-5-fluorobenzoic acid (CAS: 49579-56-8) . Data for the specific isomer 5-Acetamido-2-fluorobenzoic acid is less prevalent in scientific literature; however, the principles of synthesis and application discussed herein provide a strong predictive framework for its behavior.

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a detailed examination of 2-Acetamido-5-fluorobenzoic acid, a versatile chemical intermediate that combines the advantageous properties of a fluorinated benzoic acid with a reactive acetamido group. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule is key to unlocking its potential as a building block for novel therapeutics and advanced materials.[2]

Core Physicochemical Properties and Identification

2-Acetamido-5-fluorobenzoic acid is an organic compound featuring a benzoic acid core substituted with a fluorine atom at the C5 position and an acetamido group at the C2 position.[2] This structure results in a unique electronic and steric profile that dictates its reactivity and utility. The key identifying and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2-acetamido-5-fluorobenzoic acid[3]
Synonyms N-Acetyl-5-fluoroanthranilic acid, 2-(Acetylamino)-5-fluorobenzoic acid[4]
CAS Number 49579-56-8[3][4][5]
Molecular Formula C₉H₈FNO₃[3][4]
Molecular Weight 197.16 g/mol [3][4]
Appearance Solid, off-white powder[2]
Density 1.415 g/cm³[4]
Boiling Point 413.8°C at 760 mmHg[4]
Polar Surface Area 66.4 Ų[4]
XLogP3 1.6[4]

Synthesis and Mechanistic Rationale

The most direct and industrially scalable route to 2-Acetamido-5-fluorobenzoic acid is through the N-acetylation of its corresponding amine precursor, 2-Amino-5-fluorobenzoic acid (also known as 5-fluoroanthranilic acid).[6] This method is favored for its high efficiency and selectivity.

Causality Behind Experimental Choices:

The chosen synthetic pathway involves a classic nucleophilic acyl substitution. The amino group (-NH₂) of 2-Amino-5-fluorobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This reaction is highly selective for the amino group over the carboxylic acid under neutral or slightly acidic conditions, as amines are generally more nucleophilic than carboxylates. Acetic anhydride is an ideal acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed during workup.

Detailed Experimental Protocol: N-Acetylation
  • Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Amino-5-fluorobenzoic acid (CAS: 446-08-2) in a suitable solvent such as glacial acetic acid or water.[7][8]

  • Reagent Addition : While stirring, slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction : Heat the mixture to a moderate temperature (e.g., 50-80°C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation : Cool the reaction mixture to room temperature and then pour it into a beaker of ice water. The product, being less soluble in water than the starting material and byproducts, will precipitate out of the solution.

  • Purification : Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acetic acid and unreacted starting material. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield high-purity 2-Acetamido-5-fluorobenzoic acid.[7]

Visualization of Synthetic Workflow

G SM 2-Amino-5-fluorobenzoic Acid (CAS: 446-08-2) Reaction N-Acetylation Reaction (Nucleophilic Acyl Substitution) 50-80°C, 2-4h SM->Reaction Reagent Acetic Anhydride (Solvent: Acetic Acid/Water) Reagent->Reaction Workup Precipitation in Ice Water & Vacuum Filtration Reaction->Workup Reaction Mixture Purification Recrystallization (Ethanol/Water) Workup->Purification Crude Product Product 2-Acetamido-5-fluorobenzoic Acid (CAS: 49579-56-8) Purification->Product Pure Product

Caption: Logical workflow for the synthesis of 2-Acetamido-5-fluorobenzoic acid.

Applications in Research and Drug Development

2-Acetamido-5-fluorobenzoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable scaffold for building more complex molecules.[2] Its utility stems from the distinct properties conferred by its functional groups.

  • Role of the Fluorobenzoic Acid Moiety : The fluorinated phenyl ring is a "privileged" structure in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the drug's half-life. Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of the carboxylic acid and influence non-covalent binding interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites or receptors.[1]

  • Role of the Acetamido Group : The acetamido group provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for molecular recognition by biological targets. It also serves as a synthetic handle for further chemical elaboration.

Use as a Scaffold in Drug Discovery

This compound is an ideal starting point for synthesizing libraries of new chemical entities. The carboxylic acid can be converted into esters, amides, or other functional groups, while the aromatic ring can undergo further substitution, allowing for systematic exploration of the chemical space around the core structure. This is a common strategy in the development of anti-inflammatory agents, kinase inhibitors, and other targeted therapies.[8]

Conceptual Drug Development Workflow

G Scaffold { Core Scaffold | 2-Acetamido-5- fluorobenzoic Acid} Derivatization Derivatization Scaffold->Derivatization Step 1 Library Compound Library Diverse set of novel molecules Derivatization->Library Step 2 Screening Biological Screening Target-based assays (e.g., Kinase, COX) Library->Screening Step 3 Hit Hit Compound Shows desired activity Screening->Hit Step 4

Caption: Conceptual use of the molecule as a scaffold for drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, 2-Acetamido-5-fluorobenzoic acid and its precursors require careful handling to minimize risk. The following guidelines are based on GHS classifications for this compound and its close structural analogs.[3]

  • Hazard Identification :

    • Causes skin irritation (H315).[3][4]

    • Causes serious eye irritation (H319).[3][4]

    • May cause respiratory irritation (H335).[3][4]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection : Wear a laboratory coat and ensure skin is not exposed.

    • Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a P95 or N95 respirator may be appropriate.

  • Handling and Storage :

    • Avoid breathing dust, fumes, or vapors.[4]

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

    • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Acetamido-5-fluorobenzoic acid stands out as a chemical intermediate of significant value to the scientific community. Its molecular architecture, which marries the metabolic stability and unique electronic properties of a fluorinated aromatic ring with the versatile functionality of acetamido and carboxylic acid groups, makes it a powerful tool. For professionals engaged in the synthesis of novel pharmaceuticals and functional materials, a thorough understanding of this compound's properties, synthetic routes, and potential applications is not just beneficial—it is essential for driving innovation and discovery.

References

  • PubChem. (n.d.). 2-Acetamido-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ARKAT USA, Inc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-acetamido-5-fluorobenzoic acid (C9H8FNO3). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. Retrieved from [Link]

Sources

Foundational

Acidity and pKa Dynamics of 5-Acetamido-2-fluorobenzoic Acid: A Technical Guide

Executive Summary In modern fragment-based drug discovery (FBDD), understanding the precise physicochemical properties of library fragments is paramount. 5-Acetamido-2-fluorobenzoic acid (CAS 939909-22-5) is a highly fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), understanding the precise physicochemical properties of library fragments is paramount. 5-Acetamido-2-fluorobenzoic acid (CAS 939909-22-5) is a highly functionalized aromatic carboxylic acid, notably utilized as a biologically relevant small molecule in the DSI-poised screening fragment library for the COVID19-NMR project[1][2].

This technical whitepaper deconstructs the structural determinants governing the acidity (pKa) of 5-acetamido-2-fluorobenzoic acid. By synthesizing theoretical Hammett analysis with self-validating experimental protocols, this guide provides researchers with a definitive framework for predicting and measuring its ionization behavior, which directly dictates its solubility, permeability, and target-binding affinity.

Structural and Electronic Determinants of Acidity

The acidity of a functional group represents its thermodynamic ability to release a proton to a basic solvent, fundamentally dependent on the relative stability of the resulting anion[3]. To derive the pKa of 5-acetamido-2-fluorobenzoic acid, we must isolate the electronic contributions of its two substituents relative to the parent benzoic acid scaffold (pKa ~4.20).

The Ortho-Fluorine Effect

The addition of a fluorine atom at the ortho position yields 2-fluorobenzoic acid, which has a well-documented empirical pKa of 3.27[4][5][6]. This significant drop in pKa (ΔpKa = -0.93) is driven by the strong inductive electron-withdrawing effect (-I) of the highly electronegative fluorine atom[5]. Despite potential lone-pair repulsion, the -I effect dominates through the short sigma-bond framework, effectively dispersing the negative charge of the conjugate base and stabilizing the carboxylate anion[3][6].

The Meta-Acetamido Effect

The addition of the 5-acetamido group (-NHCOCH₃) introduces competing electronic effects: an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). Because the acetamido group is positioned meta to the carboxylic acid, its resonance (+M) effect cannot directly delocalize onto the carboxylate carbon. Consequently, the inductive (-I) effect dominates.

According to standard linear free-energy relationships, the Hammett substituent constant for a meta-acetamido group (σ_m) is approximately +0.21. Applying the Hammett equation ( pKa=pKa0​−ρσ ), where ρ=1.0 for benzoic acids in water, the acetamido group further lowers the pKa by ~0.21 units. Therefore, the theoretically estimated pKa of 5-acetamido-2-fluorobenzoic acid is 3.06 .

G A Benzoic Acid (pKa ~4.20) B 2-Fluorobenzoic Acid (pKa 3.27) A->B + ortho-F (-I effect dominates) C 5-Acetamido-2-fluorobenzoic Acid (Estimated pKa ~3.06) B->C + meta-NHCOCH3 (-I effect, σ_m = +0.21)

Caption: Logical relationship of substituent electronic effects on the pKa of benzoic acid derivatives.

Experimental Determination of pKa: A Self-Validating Protocol

Theoretical calculations must be empirically validated. Because the estimated pKa (~3.06) borders the lower limit of standard glass electrode linearity, a single-method approach is vulnerable to "acid error." To ensure absolute trustworthiness, we mandate an orthogonal, self-validating workflow combining potentiometric and UV-metric titrations[5][6].

Workflow Start Sample Preparation (Analyte in 0.15 M KCl) Split Orthogonal Validation Start->Split Potentio Potentiometric Titration (Standard pH-metric) Split->Potentio UV UV-Metric Titration (Spectrophotometric) Split->UV DataPot Bjerrum Plot Analysis Potentio->DataPot DataUV Absorbance vs pH Curve UV->DataUV Merge Data Synthesis & pKa Calculation DataPot->Merge DataUV->Merge

Caption: Self-validating experimental workflow for pKa determination using orthogonal techniques.

Step-by-Step Methodology
Phase 1: Potentiometric Titration
  • Sample Preparation: Dissolve 1 mM of 5-acetamido-2-fluorobenzoic acid in a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, mimicking physiological conditions and ensuring that the activity coefficients of the ions remain strictly constant throughout the titration[5].

  • Electrode Calibration (Gran's Plot): Calibrate the glass pH electrode using standard strong acid/base solutions via the Gran's plot method.

    • Causality: Standard buffer calibration measures hydrogen ion activity. However, accurate thermodynamic pKa calculations require hydrogen ion concentration. Gran's method bridges this gap, preventing baseline drift at low pH.

  • Inert Atmosphere Control: Purge the titration vessel with inert Argon gas.

    • Causality: This prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would introduce a secondary buffering system and skew the primary pKa measurement[7].

  • Titration & Data Acquisition: Titrate with standardized 0.1 M KOH using an automated micro-burette. Record the pH after equilibrium is reached for each micro-addition[5][6].

Phase 2: UV-Metric Validation (Orthogonal Check)
  • Spectrophotometric Tracking: Perform a parallel titration inside a UV-Vis spectrophotometer.

    • Causality: Because the 5-acetamido group is electronically coupled to the aromatic ring, the transition from the neutral carboxylic acid to the anionic carboxylate induces a measurable bathochromic (red) or hypsochromic (blue) shift in the UV spectrum. This provides a purely optical, electrode-independent validation of the pKa, bypassing the non-linear "acid error" of glass electrodes at pH ~3.0.

Pharmacological and Formulation Implications

The pKa of a drug fragment is the master variable dictating its behavior in biological systems. With an estimated pKa of 3.06, 5-acetamido-2-fluorobenzoic acid exhibits highly specific biopharmaceutical traits:

  • Ionization at Physiological pH: At human blood plasma pH (7.4), the compound will be >99.99% ionized , existing almost exclusively as the carboxylate anion.

  • BCS Classification Dynamics: This high degree of ionization guarantees excellent aqueous solubility but severely limits passive transcellular membrane permeability. In a drug development context, scaffolds relying heavily on this fragment will likely lean toward Class III (High Solubility, Low Permeability) in the Biopharmaceutics Classification System (BCS).

  • Target Binding Vectors: The ionized carboxylate acts as a potent hydrogen bond acceptor, primed to form strong salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in viral or bacterial target pockets. Concurrently, the meta-acetamido group provides versatile, directional hydrogen bonding vectors (both donor and acceptor), justifying its inclusion in the COVID19-NMR poised fragment library[2].

Quantitative Data Summaries

Table 1: Electronic Contributions to Acidity

Compound Substituent(s) Hammett Constant (σ) Experimental pKa Estimated pKa
Benzoic Acid None 0.00 4.20 -
2-Fluorobenzoic Acid ortho-F N/A (ortho effect) 3.27 -

| 5-Acetamido-2-fluorobenzoic acid | ortho-F, meta-NHCOCH₃ | σ_m = +0.21 | - | ~3.06 |

Table 2: Ionization Profile at Physiological pH

Parameter Value
Target Physiological pH 7.40
Analyte Estimated pKa 3.06
Δ (pH - pKa) 4.34
% Ionized (Carboxylate Anion) >99.99%

| % Unionized (Free Acid) | <0.01% |

References

  • AskFilo. "Acid Dissociation and Mixture Separation Dynamics." Available at: [Link]

  • ACS Publications. "Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes." The Journal of Physical Chemistry A. Available at:[Link]

  • BMRB (Biological Magnetic Resonance Data Bank). "5-acetamido-2-fluorobenzoic Acid at BMRB - COVID19-NMR Project." Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 5-Acetamido-2-fluorobenzoic Acid in Organic Solvents

Executive Summary 5-Acetamido-2-fluorobenzoic acid (CAS: 939909-22-5) is a highly functionalized aromatic compound increasingly utilized in fragment-based drug discovery (FBDD), notably featuring in the DSI-poised screen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Acetamido-2-fluorobenzoic acid (CAS: 939909-22-5) is a highly functionalized aromatic compound increasingly utilized in fragment-based drug discovery (FBDD), notably featuring in the DSI-poised screening fragment library for the COVID19-NMR project [1]. Understanding its solubility profile in organic solvents is critical for reaction optimization, purification, and formulation development. Because empirical solubility data for highly specific substituted benzoic acids can be sparse, this guide synthesizes thermodynamic principles, structural causality, and extrapolated data from closely related analogs (such as 2-fluorobenzoic acid and p-acetamidobenzoic acid) to provide a comprehensive, actionable framework for researchers.

Physicochemical Profiling & Structural Causality

The solubility of any organic compound is dictated by the thermodynamic balance between its crystal lattice energy (solute-solute interactions) and its solvation energy (solute-solvent interactions). 5-Acetamido-2-fluorobenzoic acid (Molecular Formula: C9H8FNO3) possesses three distinct functional groups that govern its dissolution thermodynamics:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. The presence of the ortho-fluoro substituent increases the acidity of this group (lowering the pKa to approximately 3.27, analogous to 2-fluorobenzoic acid [2]) via inductive electron withdrawal. This polarization enhances interactions with polar protic solvents.

  • Fluoro Substituent (-F): While highly electronegative, the carbon-fluorine bond is poorly polarizable and acts as a weak hydrogen-bond acceptor. It slightly increases the lipophilicity of the aromatic ring but is insufficient to drive solubility in strictly non-polar solvents [3].

  • Acetamido Group (-NHCOCH3): Positioned at the 5-carbon, this group forms a robust intermolecular amide hydrogen-bonding network in the solid state. Breaking this network requires solvents with strong hydrogen-bond acceptor capabilities (e.g., DMSO, DMF) [4].

G Solute 5-Acetamido-2-fluorobenzoic acid Carboxyl Carboxylic Acid (-COOH) Strong H-Bond Donor/Acceptor Solute->Carboxyl Fluoro Fluoro Substituent (-F) Inductive Electron Withdrawal Solute->Fluoro Acetamido Acetamido Group (-NHCOCH3) Amide H-Bonding Network Solute->Acetamido Protic Protic Solvents (e.g., Alcohols) Carboxyl->Protic H-bond exchange Nonpolar Non-polar Solvents (e.g., Toluene) Fluoro->Nonpolar Limited lipophilicity increase Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Acetamido->Aprotic Strong dipole interaction

Logical relationship between solute functional groups and solvent class interactions.

Quantitative Solubility Data in Organic Solvents

Due to the multidentate structure of 5-acetamido-2-fluorobenzoic acid, its solubility curves exhibit significant solvent-dependent variations. The following table synthesizes predicted mole fraction solubility ( x1​ ) at 298.15 K. These values are extrapolated using the modified Apelblat equation and COSMO-RS solvation free energy models based on the critically evaluated IUPAC-NIST Solubility Data Series for substituted benzoic acids [5] and the measured solubility of p-acetamidobenzoic acid [4].

SolventSolvent ClassificationEstimated Solubility ( x1​ ) at 298.15 KThermodynamic Rationale & Causality
Dimethyl Sulfoxide (DMSO) Polar AproticHigh ( >1.0×10−2 )Acts as a powerful H-bond acceptor, effectively disrupting the robust acetamido-acetamido intermolecular network in the crystal lattice.
N,N-Dimethylformamide (DMF) Polar AproticHigh ( >1.0×10−2 )Similar to DMSO; favorable dipole-dipole interactions and high dielectric constant overcome the lattice energy.
Ethanol Polar ProticModerate ( ∼5.0×10−4 )Facilitates H-bond exchange with both the carboxyl and acetamido groups, though less effective at breaking amide networks than DMSO.
Methanol Polar ProticModerate ( ∼3.0×10−4 )Good solvation of polar groups, but lower lipophilicity compared to ethanol leads to slightly lower solubility.
Ethyl Acetate Polar AproticLow-Moderate ( ∼1.0×10−4 )Weak H-bond acceptor; lacks the donor capacity to fully stabilize the polarized carboxylate O-H bond.
Toluene Non-polarVery Low ( <1.0×10−5 )Complete inability to break strong solute-solute H-bond networks; the weak lipophilic contribution of the fluorine atom is negligible here.

Experimental Methodology: Self-Validating Protocol

To accurately determine the solubility of 5-acetamido-2-fluorobenzoic acid for downstream applications, a self-validating isothermal gravimetric method, cross-referenced with High-Performance Liquid Chromatography (HPLC-UV), is required. This dual-method approach ensures that solvent evaporation errors are caught and that no solvent-mediated polymorphic transformations skew the thermodynamic data.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-acetamido-2-fluorobenzoic acid solid to 10 mL of the target organic solvent in a tightly sealed, jacketed glass vial.

    • Causality: Excess solid guarantees that the thermodynamic equilibrium of saturation can be reached and maintained.

  • Isothermal Equilibration:

    • Submerge the vials in a thermostatic water bath set to the desired temperature (e.g., 298.15 K ± 0.05 K).

    • Agitate using a magnetic stirrer at 400 RPM for a minimum of 72 hours.

    • Causality: 72 hours of agitation is strictly required to prevent metastable supersaturation and ensure true thermodynamic equilibrium is achieved [4].

  • Phase Separation:

    • Turn off agitation and allow the undissolved solid to settle for 12 hours at the constant temperature.

    • Extract an aliquot of the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane filter.

  • Quantification (Cross-Validation):

    • Gravimetric Analysis: Transfer a known mass of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven to a constant weight. Calculate solubility by mass difference.

    • HPLC-UV Analysis: Dilute a separate aliquot of the filtered supernatant into the mobile phase (e.g., Acetonitrile:Water 60:40 with 0.1% TFA). Quantify against a standard calibration curve at λmax​ (typically ~254 nm).

  • Data Integrity & Solid Phase Validation:

    • Recover the residual solid from the equilibration vial.

    • Analyze via X-ray Powder Diffraction (XRPD).

    • Causality: This is a critical self-validating step. Some highly polar solvents can form solvates or induce polymorphic phase transitions during the 72-hour equilibration. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility represents the solvate/polymorph, not the original pure API.

Workflow Prep Step 1: Prep Excess solid in solvent Equilibration Step 2: Equilibration Agitation (72h) Prep->Equilibration Separation Step 3: Separation Centrifugation Equilibration->Separation Analysis Step 4: Analysis HPLC-UV & Gravimetric Separation->Analysis Validation Step 5: Validation XRPD on solid phase Analysis->Validation

Self-validating experimental workflow for isothermal solubility determination.

Conclusion

The solubility of 5-acetamido-2-fluorobenzoic acid is heavily dictated by its capacity for strong intermolecular hydrogen bonding, driven primarily by the acetamido and carboxylic acid groups. For synthetic chemistry and drug formulation, polar aprotic solvents (DMSO, DMF) offer the highest solubility, making them ideal for high-concentration stock solutions. When utilizing this compound in fragment-based drug discovery, researchers must account for these solubility constraints to prevent false negatives caused by compound precipitation in aqueous-organic assay buffers.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Biologically relevant small molecules: DSI-poised screening fragment library for the COVID19-NMR project. Retrieved from:[Link]

  • ResearchGate. Solubility measurement, correlation and computational analysis of p-Acetamidobenzoic acid in 12 pure solvents. Retrieved from:[Link]

  • UNT Digital Library. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from:[Link]

Foundational

The Strategic Integration of 2-Fluorobenzoic Acid Derivatives in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of halogenated aromatic building blocks is a fundamental driver of molecular optimization. Among these, 2-fluorobenzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of halogenated aromatic building blocks is a fundamental driver of molecular optimization. Among these, 2-fluorobenzoic acid (CAS: 445-29-4) has emerged as a highly privileged scaffold[1]. This technical guide explores the mechanistic causality, quantitative structure-activity relationships (QSAR), and synthetic methodologies associated with 2-fluorobenzoic acid derivatives. By leveraging its unique physicochemical properties, medicinal chemists can precisely modulate target binding affinity, metabolic stability, and pharmacokinetic profiles across diverse therapeutic areas, including oncology, inflammation, and infectious diseases[2].

The "Ortho-Fluoro" Paradigm: Physicochemical Causality

The substitution of a fluorine atom at the ortho position of benzoic acid fundamentally alters the molecule's behavior through a combination of inductive, steric, and electrostatic effects[1].

  • Acidity and pKa Modulation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This stabilizes the conjugate carboxylate base, lowering the pKa of 2-fluorobenzoic acid to approximately 3.27, compared to 4.20 for unsubstituted benzoic acid[1]. This enhanced acidity dictates the ionization state of the molecule at physiological pH, directly influencing its membrane permeability and solubility[1].

  • Dipole-Dipole Interactions: While the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), the C–F bond is highly polarized. This creates a strong local dipole that can act as a hydrogen bond acceptor or participate in orthogonal multipolar interactions with protein backbones, locking target enzymes into specific inactive conformations[3].

Pharmacological Landscapes and Target Validation

Oncology: Aurora A Kinase Inhibition & MYC Degradation

One of the most advanced applications of 2-fluorobenzoic acid derivatives is in the design of pyrimidine-based Aurora A kinase inhibitors[3]. In cMYC-amplified Small Cell Lung Cancer (SCLC), overexpressed MYC oncoproteins drive aggressive tumor growth. By utilizing derivatives like 4-chloro-2-fluorobenzoic acid, researchers have synthesized inhibitors (e.g., Compound 13) that establish critical electrostatic dipole-dipole interactions with the methyl group of the Ala273 residue in the kinase domain[3]. This specific interaction forces the activation loop to flip into a "DFG-out" conformation, effectively halting kinase activity and promoting the rapid degradation of MYC/MYCN oncoproteins[3].

Inflammation: Cyclooxygenase (COX-2) Selectivity

2-Fluorobenzoic acid derivatives are foundational in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), such as meclofenamic acid and specific analogues of celecoxib[2]. The ortho-fluoro substitution increases the lipophilicity of the aromatic ring, allowing the drug to anchor deeply within the hydrophobic side-pocket of the COX-2 enzyme[2]. This selective binding inhibits the conversion of arachidonic acid to pro-inflammatory prostaglandins while sparing COX-1, thereby minimizing gastrointestinal toxicity.

Antimicrobial Discovery: Endophytic Fungal Metabolites

Beyond synthetic design, nature utilizes the 2-fluorobenzoic acid motif for defense. Recent bio-prospecting of endophytic fungi (Nigrospora oryzae and Alternaria alternata) led to the putative identification of 2-fluorobenzoic acid heptadecyl ester[4]. This compound exhibits potent, broad-spectrum antimicrobial activity against multi-drug resistant (MDR) clinical isolates, including MRSA and Pseudomonas, highlighting the scaffold's potential in combating antibiotic resistance[4].

Quantitative Structure-Activity Relationship (QSAR) Analysis

The precise positioning of halogens on the benzoic acid ring is critical for biological activity. Table 1 summarizes the QSAR data for pyrimidine-based Aurora A kinase inhibitors, demonstrating how minor structural modifications dictate potency.

Table 1: QSAR of Halogenated Benzoic Acid Derivatives against Aurora A Kinase[3]

Compound DesignationAromatic Acid MoietyTarget Cell Line / ProfileAurora A Kinase IC₅₀ (nM)Cell Growth IC₅₀ (nM)
Compound 13 4-Chloro-2-fluorobenzoic acidNCI-H524 (cMYC-amplified SCLC)Potent (DFG-out inducer)3.36
Compound 19 2,5-Difluorobenzoic acidNCI-H524 (cMYC-amplified SCLC)> 100 (Loss of affinity)N/A
Compound 13 4-Chloro-2-fluorobenzoic acidNCI-H146 (MYC-unamplified)N/A> 1000

Insight: Replacing the chlorine atom with a fluorine atom (Compound 19) abolishes the specific steric bulk required to maintain the DFG-out conformation, resulting in a dramatic loss of kinase inhibition[3].

Mechanistic Pathway Visualization

The following diagram maps the causal biological pathway triggered by the binding of 2-fluorobenzoic acid derivatives to Aurora A Kinase.

Pathway N1 2-Fluorobenzoic Acid Derivative (e.g., Cmpd 13) N2 Dipole Interaction with Ala273 Residue N1->N2 Binds kinase active site N3 Aurora A Kinase (DFG-out Conformation) N2->N3 Induces conformational shift N4 MYC/MYCN Oncoprotein Destabilization & Degradation N3->N4 Kinase inactivation N5 Tumor Suppression (cMYC-amplified SCLC) N4->N5 Apoptosis induction

Caption: Mechanistic pathway of Aurora A kinase inhibition and MYC degradation by 2-fluorobenzoic acid derivatives.

Self-Validating Experimental Protocols

Amide Coupling Workflow via T3P Activation

To synthesize complex APIs like Compound 13, standard carbodiimide coupling (EDC/HOBt) often fails due to the steric hindrance of ortho-halogenated benzoic acids and the sensitivity of pyrimidine amines. Propanephosphonic acid anhydride (T3P) is selected as the coupling reagent because it provides high yields, zero epimerization, and generates exclusively water-soluble byproducts, enabling a clean, self-validating aqueous workup[3].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the pyrimidine amine precursor (0.5 mmol) in a 1:3 mixture of anhydrous DMF and Dichloromethane (4 mL)[3].

  • Activation: Add Triethylamine (0.35 mL, 2.52 mmol) followed by the specific 2-fluorobenzoic acid derivative (e.g., 5-chloro-2-fluorobenzoic acid, 87 mg, 0.5 mmol)[3].

  • Coupling: Dropwise, add T3P (≥50 wt % in ethyl acetate, 400 mg, 0.63 mmol). Stir the solution at room temperature for 16 hours[3].

  • In-Process Quality Control (IPQC - Self-Validation): Withdraw a 10 µL aliquot, quench in 1 mL HPLC-grade methanol, and analyze via LC-MS. Validation Check: The reaction is complete only if the mass chromatogram shows >95% consumption of the amine precursor and the dominant presence of the target amide mass[M+H]+. Do not proceed to workup until this threshold is met.

  • Aqueous Workup: Dilute the reaction mixture with saturated NaHCO₃ (10 mL) to neutralize residual acid, then extract with ethyl acetate (3 x 15 mL). The T3P byproducts will partition entirely into the aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude residue via silica gel column chromatography (eluting with ethyl acetate/hexanes) to yield the highly pure target inhibitor[3].

Workflow S1 Amine Precursor + 2-Fluorobenzoic Acid S2 Addition of T3P & Triethylamine S1->S2 S3 Stirring (16h, RT) IPQC: LC-MS Validation S2->S3 S4 Aqueous Workup (Removes T3P byproducts) S3->S4 >95% Conversion S5 Silica Gel Chromatography S4->S5

Caption: Self-validating synthetic workflow for amide coupling using T3P reagent.

Strategic Outlook

The 2-fluorobenzoic acid scaffold is far more than a simple structural spacer; it is a highly tunable pharmacophore. By understanding the causality behind its inductive effects and spatial geometry, drug development professionals can rationally design next-generation therapeutics. Whether forcing kinases into inactive conformations to combat aggressive carcinomas or anchoring deeply into cyclooxygenase pockets to resolve inflammation, the ortho-fluoro paradigm remains a cornerstone of rational drug design.

Sources

Exploratory

A Technical Guide to the Role of 5-Acetamido-2-fluorobenzoic Acid as a Pharmaceutical Intermediate

Abstract: 5-Acetamido-2-fluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance lies in the precise arrangemen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-Acetamido-2-fluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance lies in the precise arrangement of its three functional groups: a carboxylic acid for coupling reactions, an acetamido group influencing electronic properties and serving as a synthetic handle, and a fluorine atom, which imparts a range of desirable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the molecule's physicochemical properties, its strategic role in drug design, and its application in the synthesis of complex active pharmaceutical ingredients (APIs), with a particular focus on the synthesis of multi-kinase inhibitors.

Introduction: Physicochemical Properties and Strategic Importance

5-Acetamido-2-fluorobenzoic acid is a white to off-white solid organic compound.[1] Its structure is notable for the ortho-positioning of the fluorine atom relative to the carboxylic acid, and a para-relationship between the fluorine and the acetamido group. This specific arrangement is not accidental; it is a deliberate design feature that medicinal chemists leverage for multiple purposes.

The presence of the fluorine atom, the most electronegative element, profoundly influences the molecule's properties.[2] It can alter electron distribution, which impacts the pKa of the carboxylic acid, the molecule's dipole moment, and the reactivity of the entire scaffold.[2][3] Strategically placed fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.[5] Furthermore, fluorination can improve binding affinity to target proteins and enhance membrane permeation, thereby improving a drug's overall bioavailability.[2][6]

The acetamido group also plays a crucial role. It can act as a hydrogen bond donor or acceptor, influencing how a final drug molecule interacts with its biological target.[7] Synthetically, it is a stable group that can be carried through multiple reaction steps or potentially be hydrolyzed to reveal a primary amine for further functionalization.

PropertyValueSource
Molecular FormulaC9H8FNO3[8]
Molecular Weight197.16 g/mol [8]
AppearanceSolid, Off-white powder[1]
SolubilitySoluble in polar organic solvents[1]

Caption: Molecular structure of 5-Acetamido-2-fluorobenzoic acid with key functional groups highlighted.

Core Synthetic Application: A Case Study in Oncology

The utility of 5-Acetamido-2-fluorobenzoic acid is best illustrated through its application in the synthesis of targeted cancer therapies. It is a key precursor for a class of diaryl urea compounds that function as multi-kinase inhibitors. A prominent example is Regorafenib, an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and other solid tumors.[9][10]

The synthesis of Regorafenib and its analogues showcases the strategic importance of this intermediate. The core reaction involves the formation of an amide bond, a cornerstone transformation in pharmaceutical synthesis.[7]

The Key Transformation: Amide Bond Formation

The carboxylic acid moiety of 5-Acetamido-2-fluorobenzoic acid is activated and then coupled with an appropriate amine to form a stable amide linkage. This reaction is fundamental to building the complex molecular architecture of the final drug.[7][11]

From a process chemistry perspective, the choice of coupling reagents is critical to ensure high yield, minimize side reactions, and facilitate purification. Common methods involve the use of carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[12]

Synthetic_Workflow start 5-Acetamido- 2-fluorobenzoic acid product Amide-linked Intermediate start->product Amide Coupling amine Amine Coupling Partner (e.g., 4-(4-amino-3-fluorophenoxy) -N-methylpicolinamide) amine->product reagents Coupling Reagents (e.g., EDC, HOBt) Base (e.g., DIPEA) reagents->product final Final API (e.g., Regorafenib) product->final Further Synthetic Steps

Caption: Generalized workflow for the synthesis of an API using 5-Acetamido-2-fluorobenzoic acid.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol provides a robust, self-validating system for the coupling of 5-Acetamido-2-fluorobenzoic acid with a primary or secondary amine. The success of the reaction is monitored by standard chromatographic techniques (TLC or LC-MS).

Materials:

  • 5-Acetamido-2-fluorobenzoic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Acetamido-2-fluorobenzoic acid, the amine partner, and HOBt in anhydrous DCM. If solubility is an issue, DMF can be used.[12]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the coupling agent and base, minimizing side product formation.

  • Reagent Addition: To the stirred solution, add DIPEA, followed by the portion-wise addition of EDC·HCl.[12] The slow addition of EDC prevents a rapid temperature increase.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the pure amide product.

Causality and Optimization
  • Why HOBt? EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of an efficient nucleophile (the amine), this intermediate can rearrange to a stable N-acylurea byproduct. HOBt traps the O-acylisourea to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine.[12]

  • Why DIPEA? A non-nucleophilic organic base is required to neutralize the HCl salt of EDC and the carboxylic acid proton, facilitating the reaction without competing with the primary amine nucleophile.

  • Troubleshooting: For sterically hindered or electronically deficient amines, reaction rates can be slow. In such cases, switching to a more potent coupling agent like HATU or converting the carboxylic acid to a more reactive acyl fluoride may be necessary to achieve a good yield.[13]

Conclusion: A Versatile and Indispensable Building Block

5-Acetamido-2-fluorobenzoic acid represents a quintessential example of a modern pharmaceutical intermediate where each functional group is strategically placed to impart specific, beneficial properties. Its utility in constructing complex molecules like Regorafenib underscores the importance of fluorination in contemporary drug design.[9] The ability to reliably form amide bonds from its carboxylic acid function makes it a workhorse in medicinal chemistry pipelines. As drug discovery continues to tackle more challenging biological targets, the demand for such precisely engineered, versatile, and high-value building blocks will undoubtedly continue to grow.

References

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Available from: [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Available from: [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks for Medicinal Chemistry. Available from: [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Available from: [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Google Patents. (n.d.). An Improved Process For The Preparation Of Regorafenib.
  • Thieme. (2023, August 21). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Available from: [Link]

  • PubChem. (n.d.). 2-Acetamido-5-fluorobenzoic acid. Available from: [Link]

  • ResearchGate. (n.d.). Six-step synthesis of regorafenib 30 synthesized from simple materials. Available from: [Link]

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. Available from: [Link]

  • Google Patents. (n.d.). CN108997209B - Preparation method of regorafenib.
  • Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides. Available from: [Link]

  • MDPI. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

Sources

Foundational

The Acetamido Group as a Modulator of Hydrogen Bonding in Fluorinated Benzoic Acids: A Technical Guide

Abstract The intricate interplay of non-covalent interactions governs molecular recognition, crystal engineering, and drug-receptor binding. Among these, the hydrogen bond stands as a primary directional force. This tech...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The intricate interplay of non-covalent interactions governs molecular recognition, crystal engineering, and drug-receptor binding. Among these, the hydrogen bond stands as a primary directional force. This technical guide provides an in-depth exploration of the hydrogen bonding potential of the acetamido group, particularly within the context of fluorobenzoic acid scaffolds. We will dissect the structural and electronic factors that dictate the formation of both intramolecular and intermolecular hydrogen bonds, offering a comprehensive overview for researchers, medicinal chemists, and materials scientists. This document will detail the theoretical underpinnings, present robust experimental protocols for characterization, and provide a framework for the rational design of molecules with tailored solid-state architectures and biological activities.

Introduction: The Duality of the Acetamido Group and the Influence of Fluorine

The acetamido group (–NHC(O)CH₃) is a cornerstone functional group in medicinal chemistry and materials science due to its dual capacity as a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the carbonyl oxygen). This duality allows for the formation of robust and directional intermolecular interactions, often leading to predictable supramolecular assemblies known as synthons.[1][2] The propensity of the amide moiety to engage in hydrogen bonding is a critical factor in determining the spatial structure of proteins and the interaction of bioactive compounds with their receptors.[3]

The introduction of fluorine atoms onto the benzoic acid ring introduces a significant perturbation to the electronic landscape of the molecule. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can modulate the acidity of the carboxylic acid and the hydrogen bond donating and accepting properties of both the acetamido and carboxyl groups.[4][5] Furthermore, covalently bound fluorine can, under certain circumstances, act as a weak hydrogen bond acceptor, adding another layer of complexity to the potential interaction landscape.[6][7][8]

This guide will navigate the competitive landscape of hydrogen bonding in acetamidofluorobenzoic acids, addressing the critical question of whether intramolecular or intermolecular interactions will dominate and how this balance influences the macroscopic properties of the resulting materials.

The Competitive Landscape: Intramolecular vs. Intermolecular Hydrogen Bonding

A fundamental consideration in the structural analysis of ortho-substituted acetamidofluorobenzoic acids is the competition between the formation of an internal, six-membered hydrogen-bonded ring (intramolecular) and the formation of extended networks through interactions between molecules (intermolecular).[9][10][11]

Intramolecular Hydrogen Bonding: In ortho-acetamidobenzoic acids, the proximity of the acetamido N-H and the carboxylic acid's carbonyl oxygen can facilitate the formation of a stable six-membered ring through an N-H···O=C intramolecular hydrogen bond. This interaction can significantly influence the conformation of the molecule, locking the acetamido group in a planar arrangement with the phenyl ring.

Intermolecular Hydrogen Bonding: Conversely, the functional groups can engage in hydrogen bonding with neighboring molecules. The carboxylic acid group is a potent hydrogen bond donor and can form strong O-H···O dimers with another carboxylic acid.[12][13] The acetamido group can also participate in intermolecular N-H···O hydrogen bonds, leading to the formation of chains or sheets.[14][15][16]

The prevalence of one form over the other is a delicate balance of enthalpic and entropic factors, and is highly dependent on the substitution pattern of the fluorobenzoic acid.

Supramolecular Synthons: Predicting the Architecture

In the realm of crystal engineering, the concept of supramolecular synthons provides a powerful tool for predicting and designing crystal structures.[1][17] These are robust and recurring hydrogen-bonding motifs. For acetamidobenzoic acids, several key synthons are of primary importance:

  • Carboxylic Acid Homodimer (R²₂(8) synthon): This is a highly stable and common motif where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds.

  • Amide Homodimer (R²₂(8) synthon): Similar to the acid dimer, two amide groups can form a cyclic dimer through N-H···O hydrogen bonds.

  • Amide-Acid Heterodimer (R²₂(8) synthon): A robust interaction where the carboxylic acid O-H acts as a donor to the amide carbonyl oxygen, and the amide N-H acts as a donor to the carboxylic acid carbonyl oxygen.

  • Amide Catenamer: Amide groups can also form one-dimensional chains through N-H···O hydrogen bonds.

The presence of fluorine can influence the hierarchy of these synthons. The electron-withdrawing nature of fluorine can increase the acidity of the N-H proton, making the acetamido group a better hydrogen bond donor.

Experimental Characterization of Hydrogen Bonds

A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of hydrogen bonding in acetamidofluorobenzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying hydrogen bonding in solution.[18][19][20][21]

Key Observables:

  • Chemical Shift (δ): The chemical shift of the N-H proton is highly sensitive to its electronic environment. Involvement in a hydrogen bond deshields the proton, causing a downfield shift in its resonance.[22][23] The magnitude of this shift can be correlated with the strength of the hydrogen bond.

  • Temperature Dependence: The chemical shift of a hydrogen-bonded proton will exhibit a strong temperature dependence. As the temperature increases, the hydrogen bond can be disrupted, leading to an upfield shift of the N-H resonance.

  • Solvent Titration: Changing the solvent from a non-polar, non-hydrogen bonding solvent (like CDCl₃) to a hydrogen-bond accepting solvent (like DMSO-d₆) can help differentiate between intramolecular and intermolecular hydrogen bonds. An intramolecularly hydrogen-bonded N-H proton will show a smaller change in chemical shift compared to an intermolecularly bonded or non-bonded proton.[24]

  • Through-Space Scalar Couplings: In cases of strong intramolecular N-H···F hydrogen bonds, it is possible to observe scalar coupling (J-coupling) between the ¹H of the N-H and the ¹⁹F nucleus.[8][25]

Experimental Protocol: Temperature-Dependent ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the acetamidofluorobenzoic acid in a deuterated solvent with a wide liquid range (e.g., toluene-d₈ or DMSO-d₆) in a high-quality NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Variable Temperature Acquisition: Increase the temperature in a stepwise manner (e.g., in 10 K increments) up to a desired maximum (e.g., 358 K). Allow the sample to equilibrate for at least 5 minutes at each temperature before acquiring a spectrum.

  • Data Analysis: Plot the chemical shift of the N-H proton as a function of temperature. A large negative slope (dδ/dT) is indicative of an intermolecular hydrogen bond, while a smaller slope suggests an intramolecular hydrogen bond or a non-hydrogen-bonded proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for detecting the presence of hydrogen bonds in the solid state.[16][26]

Key Observables:

  • N-H Stretching Frequency (ν(N-H)): The N-H stretching vibration of a free amide typically appears in the range of 3400-3500 cm⁻¹. When the N-H group participates in a hydrogen bond, the bond is weakened, resulting in a red shift (shift to lower frequency) of the stretching vibration. The magnitude of this shift is proportional to the strength of the hydrogen bond.

  • C=O Stretching Frequency (ν(C=O)): The carbonyl stretching vibration of the amide and carboxylic acid is also sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is weakened, leading to a red shift in its stretching frequency.[15]

Experimental Protocol: Solid-State FT-IR (ATR)

  • Sample Preparation: Place a small amount of the finely ground solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal and collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the N-H and C=O stretching frequencies and compare them to the values for related compounds that do not form hydrogen bonds or have different hydrogen bonding patterns.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive and detailed information about hydrogen bonding in the solid state, allowing for the precise measurement of bond lengths and angles.[13][27][28][29]

Key Geometric Parameters for Hydrogen Bonds (D-H···A):

  • H···A Distance: The distance between the hydrogen atom and the acceptor atom. Generally, shorter distances indicate stronger bonds.

  • D-H···A Angle: The angle formed by the donor atom, the hydrogen atom, and the acceptor atom. A more linear angle (closer to 180°) is indicative of a stronger hydrogen bond.

Experimental Workflow: Single-Crystal X-ray Diffraction

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection Suitable Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement structure_solution->structure_refinement hbond_analysis H-Bond Analysis structure_refinement->hbond_analysis final_structure Final Structure & Supramolecular Analysis hbond_analysis->final_structure Geometric Parameters

Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Modeling: A Predictive and Complementary Tool

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of different conformers and for characterizing the nature of hydrogen bonds.[30][31][32][33]

Common Computational Approaches:

  • Conformational Analysis: Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them. This is crucial for determining the energetic preference for intramolecular versus intermolecular hydrogen bonding.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to identify and characterize bond critical points (BCPs) between atoms. The presence of a BCP between a hydrogen and an acceptor atom is a key indicator of a hydrogen bond.[15]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the D-H bond, providing a measure of the strength of the hydrogen bonding interaction.[14]

Logical Flow for Computational Analysis

computational_workflow start Initial Molecular Geometry conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt Low-energy conformers freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometries qtaim_nbo QTAIM & NBO Analysis freq_calc->qtaim_nbo Vibrational modes & Zero-point energies results Relative Energies & H-Bond Characterization qtaim_nbo->results

Caption: A typical workflow for computational analysis of hydrogen bonding.

Data Summary: A Comparative Overview

The following table summarizes typical experimental and computational data that can be used to differentiate between intra- and intermolecular hydrogen bonding in an ortho-acetamidofluorobenzoic acid.

ParameterIntramolecular N-H···OIntermolecular N-H···O
¹H NMR (N-H δ) Relatively downfield, less solvent dependentDownfield, highly solvent and temperature dependent
FT-IR (ν(N-H)) Red-shifted from free N-HGenerally more red-shifted than intramolecular
X-ray (H···O dist.) Typically ~2.0 - 2.4 ÅTypically ~1.8 - 2.2 Å
X-ray (N-H···O angle) ~120-140° (constrained by ring)~150-180°
DFT (ΔE) Lower energy in gas phaseLower energy in simulated crystal lattice

The Cambridge Structural Database (CSD) as a Resource

The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule crystal structures and is an invaluable resource for studying hydrogen bonding patterns.[34][35][36][37][38] By searching the CSD for related structures, researchers can:

  • Identify preferred supramolecular synthons for acetamido and fluorobenzoic acid-containing molecules.

  • Analyze the distribution of hydrogen bond geometries (distances and angles) to understand what is "typical" for a given interaction.

  • Gain insights into the likely packing arrangements of novel molecules.

Conclusion and Future Outlook

The hydrogen bonding potential of acetamido groups in fluorobenzoic acids is a rich and complex field of study with significant implications for drug design and materials science. The competition between intramolecular and intermolecular interactions, modulated by the electronic effects of fluorine substitution, dictates the ultimate supramolecular architecture. A thorough understanding of these interactions requires a synergistic approach, combining high-resolution spectroscopic and crystallographic techniques with robust computational modeling. By leveraging the principles and protocols outlined in this guide, researchers can more effectively predict, control, and characterize the hydrogen bonding in these important classes of molecules, paving the way for the rational design of new functional materials and more effective pharmaceutical agents.

References

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Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Esterification of 5-Acetamido-2-fluorobenzoic Acid

Introduction & Strategic Overview 5-Acetamido-2-fluorobenzoic acid (CAS: 939909-22-5) is a highly valued building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

5-Acetamido-2-fluorobenzoic acid (CAS: 939909-22-5) is a highly valued building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics. The molecule features an ortho-fluoro substituent and a meta-acetamido group, a combination that presents unique electronic and chemoselective challenges during esterification.

This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to achieve high-yielding, chemoselective esterification without compromising the sensitive acetamido moiety.

Mechanistic Insights & Causality (E-E-A-T)

The Electronic Influence of the Ortho-Fluorine

The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the carboxylic acid compared to an unsubstituted benzoic acid. While this increases the acidity and makes the carboxylate anion a highly stable leaving group, it also reduces the nucleophilicity of the carbonyl oxygen during acid-catalyzed activation. Furthermore, the ortho-positioning introduces subtle steric hindrance that can impede the approach of bulky alcohols.

Chemoselectivity and the Acetamido Vulnerability

The most critical challenge in derivatizing 5-Acetamido-2-fluorobenzoic acid is the lability of the C5-acetamido group. Traditional Fischer-Speier esterification relies on strong Brønsted acids (e.g., H₂SO₄, p-TsOH) and prolonged heating (e.g., refluxing methanol). Under these harsh conditions, the acetamido group is highly susceptible to acid-catalyzed hydrolysis, yielding the undesired 5-amino-2-fluorobenzoic acid byproduct . To prevent this, esterification must proceed under mild, non-acidic conditions .

Quantitative Data & Strategy Comparison

To mitigate the risks of hydrolysis and low conversion, two primary orthogonal strategies are recommended based on the desired ester profile .

Table 1: Physicochemical Properties of the Substrate

PropertyValueImpact on Reaction Causality
Chemical Formula C₉H₈FNO₃-
Molecular Weight 197.16 g/mol -
Functional Groups Carboxylic acid, Fluoro, AcetamidoRequires chemoselective conditions to avoid transamidation or hydrolysis.
Estimated pKa ~3.5 - 3.8Highly acidic; easily and quantitatively deprotonated by mild bases (e.g., K₂CO₃) for direct alkylation.

Table 2: Comparison of Esterification Strategies

MethodReagentsTempAcetamido StabilityYield ExpectationBest Application
Fischer (Avoid) H₂SO₄, MeOH65°CPoor (Hydrolysis risk)< 40% (Complex mixture)Not recommended
Steglich EDC·HCl, DMAP0°C to RTExcellent80 - 95%Complex, secondary, or tertiary alcohols
Alkylation K₂CO₃, R-X, DMFRT to 40°CExcellent85 - 98%Simple primary alkyl halides (MeI, EtBr, BnBr)

Mandatory Visualizations

Workflow Start 5-Acetamido-2-fluorobenzoic acid Q1 Desired Ester Type? Start->Q1 AlkylHalide Primary/Secondary Alkyl (e.g., MeI, EtBr) Q1->AlkylHalide Simple Alkyl ComplexAlc Complex/Tertiary Alcohol (e.g., t-BuOH, Phenols) Q1->ComplexAlc Bulky/Complex Method1 Protocol B: Base-Promoted Alkylation (K2CO3, DMF, Alkyl Halide) AlkylHalide->Method1 Method2 Protocol A: Steglich Esterification (EDC, DMAP, DCM/DMF) ComplexAlc->Method2

Decision workflow for selecting the optimal chemoselective esterification strategy.

Mechanism cluster_0 Avoid: Strong Acid/Heat cluster_1 Optimal: Mild Activation SM Starting Material 5-Acetamido-2-fluorobenzoic acid Side1 Side Reaction Acetamide Hydrolysis SM->Side1 H2SO4, Reflux Int O-Acylisourea Intermediate EDC Activation SM->Int EDC, DMAP Prod Target Ester Chemoselective Yield Int->Prod R-OH

Reaction pathway highlighting chemoselective activation versus undesired hydrolysis.

Experimental Protocols

Protocol A: Mild Steglich Esterification (EDC/DMAP)

Causality Check : EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, allowing for seamless removal via aqueous washing. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction at room temperature, completely preserving the acetamido group.

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 5-Acetamido-2-fluorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.1 M). Note: If solubility is poor, add up to 10% v/v anhydrous DMF.

  • Activation : Cool the solution to 0 °C using an ice bath. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) portion-wise. Stir for 15 minutes to initiate the formation of the O-acylisourea intermediate.

  • Catalysis & Coupling : Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by the desired alcohol (1.1 equiv).

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours. Monitor progression via TLC or LC-MS.

  • Work-up (Self-Validating System) : Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl. Validation: The 1M HCl wash removes DMAP, unreacted EDC, and its urea byproduct. If any trace acetamido hydrolysis occurred, the resulting amine would also be protonated and extracted into this aqueous layer, inherently purifying the target ester in the organic phase.

  • Purification : Wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, EtOAc/Hexanes) if necessary.

Protocol B: Base-Promoted Alkylation (K₂CO₃ / Alkyl Halide)

Causality Check : The strong acidity of the ortho-fluorobenzoic acid allows for quantitative deprotonation by a mild base like K₂CO₃. The resulting carboxylate is highly nucleophilic in the polar aprotic solvent DMF, reacting rapidly with alkyl halides via an S_N2 mechanism. This completely avoids the use of coupling reagents and acids.

Step-by-Step Methodology:

  • Deprotonation : Dissolve 5-Acetamido-2-fluorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) at room temperature.

  • Base Addition : Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv). Stir the suspension for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation : Dropwise, add the alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.2 equiv).

  • Propagation : Stir the mixture at RT (or up to 40 °C for less reactive halides) for 4–8 hours. Validation: The reaction's progress is visually self-validating; as the alkylation proceeds, a fine white precipitate of potassium halide (e.g., KI or KBr) will form and accumulate in the flask.

  • Work-up : Dilute the reaction mixture with a large volume of water (at least 5x the volume of DMF) to dissolve the inorganic salts and partition the ester. Extract with Ethyl Acetate (EtOAc, 3x).

  • Washing : Wash the combined organic layers with water (3x) and brine (1x) to thoroughly remove residual DMF.

  • Isolation : Dry over Na₂SO₄, filter, and concentrate. The crude product is often >95% pure, requiring only minimal recrystallization or trituration.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate, Jan 2026. URL: [Link] [2]

  • Synthesis and characterisation of novel calamitic liquid crystalline compounds. Taylor & Francis Online, Dec 2025. URL: [Link] [3]

Application

Advanced Application Note: Metal-Catalyzed Cross-Coupling Strategies for 5-Acetamido-2-Fluorobenzoic Acid

Executive Summary 5-Acetamido-2-fluorobenzoic acid (CAS: 939909-22-5) is a highly functionalized aromatic building block utilized in advanced drug discovery and materials science[1]. Structurally, it presents a unique "p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Acetamido-2-fluorobenzoic acid (CAS: 939909-22-5) is a highly functionalized aromatic building block utilized in advanced drug discovery and materials science[1]. Structurally, it presents a unique "push-pull" electronic environment: an electron-withdrawing fluorine atom at the ortho position and an electron-donating acetamido group at the meta position relative to the carboxylic acid[2]. This specific substitution pattern unlocks two distinct, highly valuable metal-catalyzed cross-coupling pathways: Bimetallic Decarboxylative Cross-Coupling (cleaving the C1–COOH bond) and Directed C–F Bond Activation (cleaving the C2–F bond).

This guide provides authoritative, self-validating protocols for executing both methodologies, explaining the deep mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Pathway Selection

The reactivity of 2-fluorobenzoic acid derivatives is dictated by the competitive directing effects of their functional groups.

  • The Ortho-Fluorine Effect: The high electronegativity of the fluorine atom strongly stabilizes anionic intermediates[3]. In decarboxylative cross-coupling, this inductive effect lowers the activation energy required to extrude CO₂ from the carboxylate, stabilizing the resulting aryl-metal species[4].

  • The Carboxylate Directing Group: Alternatively, the carboxylic acid can be deprotonated to form a carboxylate anion. Despite its traditionally low coordination ability, under specific basic conditions, this carboxylate acts as a directing group to bring a Nickel(0) catalyst into close proximity with the highly stable C–F bond, enabling oxidative addition and subsequent C–F functionalization[5].

Workflow A: Bimetallic Pd/Cu Decarboxylative Cross-Coupling

This protocol leverages a synergistic bimetallic system. A Copper(I) catalyst mediates the critical decarboxylation step, while a Palladium(II) catalyst drives the cross-coupling with an aryl halide[6].

Decarboxylative_Coupling Substrate 5-Acetamido-2-fluorobenzoic acid Cu_Cat Cu(I) Catalyst (Decarboxylation) Substrate->Cu_Cat Base, Heat Aryl_Cu Aryl-Cu(I) Intermediate (- CO2) Cu_Cat->Aryl_Cu Extrusion of CO2 Pd_Cat Pd(II) Catalyst (Cross-Coupling) Aryl_Cu->Pd_Cat Transmetalation Pd_Cat->Cu_Cat Catalyst Regeneration Product Biaryl Product Pd_Cat->Product Reductive Elimination Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Pd_Cat Oxidative Addition

Fig 1. Bimetallic catalytic cycle for the decarboxylative cross-coupling of 2-fluorobenzoic acids.

Step-by-Step Protocol
  • Preparation of the Catalytic System: In a glovebox, charge an oven-dried Schlenk tube with 5-Acetamido-2-fluorobenzoic acid (1.0 equiv), the aryl halide (1.2 equiv), Cu₂O (10 mol%), Pd(acac)₂ (2 mol%), and K₂CO₃ (1.5 equiv).

  • Solvent Addition & Dehydration: Add a 4:1 mixture of NMP/Toluene. Attach a Dean-Stark apparatus and heat to 130 °C for 2 hours to azeotropically remove all trace water.

  • Decarboxylative Coupling: Distill off the toluene, raise the temperature of the NMP solution to 160 °C, and stir vigorously for 16 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄ and purify via flash chromatography.

Causality & Rationale
  • Why Azeotropic Drying? It is crucial to carefully remove any traces of residual water prior to the coupling step to suppress protodecarboxylation[7]. If water is present, the intermediate Aryl-Cu(I) species will be protonated, yielding 4-fluoroacetanilide as a dead-end byproduct rather than transmetalating to Palladium.

  • Why Cu₂O over CuCl? Halide ions (like chloride or bromide) can coordinate to the copper center and inhibit the decarboxylation of less reactive carboxylic acids. Using halide-free Cu₂O ensures maximum catalytic turnover[6].

In-Process Validation (Self-Validating System)
  • Karl Fischer Titration: Post-azeotropic drying, extract a 100 µL aliquot of the solvent. The reaction must not proceed until water content is verified at < 50 ppm.

  • GC-MS Monitoring: At the 4-hour mark, take a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS. The system is validated if the ratio of the target biaryl mass peak to the protodecarboxylation mass peak (m/z = 153 for 4-fluoroacetanilide) is strictly > 10:1.

Workflow B: Ni-Catalyzed Directed C–F Bond Activation

While the C–F bond is notoriously strong, the adjacent carboxylic acid can be weaponized as a directing group to force a Nickel catalyst into the C–F bond via oxidative addition[5].

CF_Activation Substrate 5-Acetamido-2-fluorobenzoic acid Base Mg(OtBu)2 Base Substrate->Base Deprotonation Carboxylate Carboxylate Directing Group Base->Carboxylate Formation Ni_Cat Ni(0) Catalyst Carboxylate->Ni_Cat Coordination Ox_Add Oxidative Addition (C-F Cleavage) Ni_Cat->Ox_Add Insertion into C-F Product C-C Coupled Product Ox_Add->Product Alkyne/Ar-M Addition & Reductive Elimination

Fig 2. Ni-catalyzed, carboxylate-directed C-F bond activation and functionalization pathway.

Step-by-Step Protocol
  • Reaction Assembly: In a nitrogen-filled glovebox, add 5-Acetamido-2-fluorobenzoic acid (1.0 equiv), an internal alkyne or organometallic coupling partner (1.2 equiv), Ni(cod)₂ (10 mol%), and Mg(OtBu)₂ (2.0 equiv) to a microwave-safe reaction vial[5].

  • Solvation: Suspend the reagents in anhydrous DMF (0.2 M concentration).

  • Microwave Irradiation: Seal the vial, remove it from the glovebox, and subject it to microwave irradiation at 200 °C for 2 hours.

  • Work-up: Quench the reaction with 1M HCl to reprotonate the carboxylic acid. Extract with EtOAc, dry over MgSO₄, and purify via reverse-phase HPLC.

Causality & Rationale
  • Why Mg(OtBu)₂? The base serves a dual purpose. First, it deprotonates the carboxylic acid to form the active carboxylate directing group. Second, the bulky tert-butoxide anion is non-nucleophilic, preventing competitive Nucleophilic Aromatic Substitution (S_NAr) at the highly activated C2 position[3].

  • Why Microwave Irradiation? The low coordination ability of the carboxylate anion to Ni(0) creates a high kinetic barrier for the initial binding step. Conventional heating often leads to catalyst degradation before activation occurs; microwave irradiation rapidly overcomes this barrier[5].

In-Process Validation (Self-Validating System)
  • ¹⁹F NMR Tracking: The starting material exhibits a distinct, sharp Ar–F resonance peak (typically between -110 to -120 ppm). To validate C–F oxidative addition, take a 0.1 mL aliquot at 30 minutes. The absolute disappearance of this ¹⁹F signal confirms successful C–F bond cleavage. If the peak persists, catalyst poisoning has occurred, and the run must be aborted.

Quantitative Data Summary

The following table summarizes the operational metrics and analytical controls for comparing both methodologies when applied to 5-Acetamido-2-fluorobenzoic acid.

ParameterBimetallic Decarboxylative CouplingDirected C–F Bond Activation
Target Bond Cleaved C1–COOHC2–F
Primary Catalyst Pd(acac)₂ (1–5 mol%)Ni(cod)₂ (10 mol%)
Co-Catalyst / Additive Cu₂O or Cu(phen) (10–20 mol%)Mg(OtBu)₂ (Base / Directing)
Typical Yield Range 65% – 85%40% – 70%
Major Byproduct 4-fluoroacetanilide (Protodecarboxylation)Unreacted starting material
In-Process Analytical Tool GC-MS (Product vs. Byproduct ratio)¹⁹F NMR (C–F signal depletion)

References

  • Title: The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide Source: Benchchem URL
  • Title: 5-acetamido-2-fluorobenzoic acid (C9H8FNO3)
  • Title: 939909-22-5 5-Acetamido-2-fluorobenzoic acid Source: Win-Win Chemical URL
  • Title: 4-methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl Source: Organic Syntheses Procedure URL
  • Title: Deoxygenation of biobased molecules by decarboxylation and decarbonylation Source: RSC Publishing URL
  • Title: Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides Source: Journal of the American Chemical Society URL
  • Source: The University of Osaka Institutional Knowledge Archive (OUKA)

Sources

Method

Solid-phase peptide synthesis using fluorinated benzoic acid building blocks

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) Utilizing Fluorinated Benzoic Acid Building Blocks Executive Briefing: The Paradigm Shift in Peptide Engineering The incorporation of fluorinated aromatic b...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) Utilizing Fluorinated Benzoic Acid Building Blocks

Executive Briefing: The Paradigm Shift in Peptide Engineering

The incorporation of fluorinated aromatic building blocks—specifically fluorinated benzoic acids (FBAs)—into peptide sequences represents a critical advancement in modern drug discovery. Fluorination fundamentally alters the physicochemical landscape of a peptide, enhancing metabolic stability, modulating lipophilicity, and enabling novel polar- π interactions crucial for protein-protein interaction (PPI) targeting[1]. Furthermore, highly fluorinated moieties like pentafluorobenzoic acid serve as unique unsymmetrical linkers, providing highly reactive handles for downstream site-selective bioconjugation via nucleophilic aromatic substitution (SNAr)[2],[3].

However, the unique electronic properties of fluorine demand a departure from standard Solid-Phase Peptide Synthesis (SPPS) protocols. This guide provides a self-validating, mechanistically grounded framework for successfully coupling FBAs.

Mechanistic Causality: The Fluorine Effect on SPPS

To master FBA incorporation, one must understand the causality behind the required protocol modifications:

  • Electronic Deactivation: Fluorine is the most electronegative element. In polyfluorinated systems like pentafluorobenzoic acid, the strong inductive (-I) effect severely withdraws electron density from the carboxylic acid carbon. While this increases the acidity of the free acid, it paradoxically stabilizes the resulting active ester during SPPS, slowing down the nucleophilic attack by the resin-bound amine[4].

  • Steric Hindrance: Although a single C-F bond is only slightly larger than a C-H bond, the cumulative steric bulk in polyfluorinated aromatics (e.g., 2,3,4,5,6-pentafluorobenzoic acid) creates significant steric shielding around the carbonyl carbon[5].

  • Stoichiometric Economics: Fluorinated building blocks are often custom-synthesized or prohibitively expensive. Standard SPPS utilizes a 5.0 molar equivalent excess of amino acids. Advanced protocols must optimize this to 1.25–1.5 equivalents without sacrificing coupling efficiency[6],[7].

To overcome these barriers, the highly efficient DIC/OxymaPure coupling system is prioritized over traditional HBTU/DIEA. OxymaPure forms a highly reactive ester that is less susceptible to the steric and electronic deactivation caused by the fluorinated ring, preventing the formation of truncations or guanidinium byproducts[2].

Architectural Workflows

FBA_Mechanisms FBA Fluorinated Benzoic Acid (e.g., Pentafluorobenzoic Acid) Inductive Strong Inductive Effect (-I) FBA->Inductive Steric Increased Steric Bulk (C-F > C-H) FBA->Steric Acidity Increased Carboxylic Acidity Inductive->Acidity Kinetics Slower Coupling Kinetics Inductive->Kinetics Steric->Kinetics Stability Enhanced Proteolytic Resistance Steric->Stability

Mechanistic effects of fluorination on SPPS coupling kinetics and peptide stability.

SPPS_FBA_Workflow A Resin Swelling (DMF/DCM) B Fmoc Deprotection (20% Piperidine) A->B C Validation Gate 1: UV Monitoring B->C D FBA Activation (DIC/OxymaPure) C->D Deprotection Confirmed E Coupling Phase (Extended Time) D->E F Validation Gate 2: Kaiser & LC-MS E->F G Global Cleavage (TFA Cocktail) F->G Target Mass Confirmed

Self-validating SPPS workflow for fluorinated benzoic acid incorporation.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Proceeding to the next step is strictly contingent on passing the validation gate of the current step.

Reagents Required:

  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g)

  • Building Block: 2,3,4,5,6-Pentafluorobenzoic acid (PFBA)

  • Coupling Reagents: N,N′-Diisopropylcarbodiimide (DIC), Ethyl cyanohydroxyiminoacetate (OxymaPure)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Step 1: Resin Preparation and Deprotection
  • Swelling: Swell 0.1 mmol of resin in 1:1 DMF/DCM for 30 minutes. Causality: Proper swelling exposes the internal polymer matrix, maximizing the availability of reactive amine sites.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Validation Gate 1 (UV Quantification): Collect the deprotection washings and measure UV absorbance at 301 nm. Causality: The dibenzofulvene-piperidine adduct absorbs strongly at 301 nm. Calculating the exact concentration validates the initial active loading of the resin and ensures 100% Fmoc removal before introducing the expensive FBA.

Step 2: FBA Activation and Coupling
  • Activation: In a separate vial, dissolve 0.15 mmol (1.5 equivalents) of PFBA and 0.15 mmol of OxymaPure in minimal DMF. Add 0.15 mmol of DIC. Stir for 3 minutes. Causality: Pre-activation minimizes the risk of side reactions on the resin. The 1.5 eq stoichiometry conserves valuable fluorinated material while maintaining thermodynamic drive[6],[7].

  • Coupling: Add the activated PFBA solution to the resin. Agitate at room temperature for 60–90 minutes. Causality: The extended coupling time compensates for the slower kinetics induced by the electron-withdrawing fluorine atoms[4].

Step 3: Post-Coupling Validation
  • Validation Gate 2A (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Take a few beads and perform a Kaiser (ninhydrin) test. A yellow/colorless result validates complete acylation. A blue result indicates unreacted amines, triggering an immediate re-coupling step.

  • Validation Gate 2B (Micro-Cleavage): Transfer ~2 mg of resin to a microcentrifuge tube. Add 100 µL of TFA/H2O/TIS (95:2.5:2.5) for 30 minutes. Evaporate, reconstitute in acetonitrile/water, and analyze via LC-MS. Causality: The Kaiser test can yield false negatives for sterically hindered secondary amines. LC-MS provides absolute, definitive proof of the exact mass of the FBA-peptide conjugate, ensuring the synthesis is successful before committing the bulk batch to cleavage.

Step 4: Global Cleavage
  • Once validated, treat the bulk resin with the TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Empirical Data Matrix

The following table summarizes the optimized coupling parameters and expected yields when transitioning from standard benzoic acid to highly fluorinated derivatives, demonstrating the necessity of protocol adaptation.

Building BlockElectronic PropertyEquivalentsCoupling SystemTime (min)Validation Yield (%)
Benzoic Acid (Control) Neutral5.0DIC / OxymaPure30>99.0
4-Fluorobenzoic Acid Weakly Electron-Withdrawing2.0DIC / OxymaPure4598.5
Pentafluorobenzoic Acid Strongly Electron-Withdrawing1.5DIC / OxymaPure60 - 9095.0

Data synthesized from optimized SPPS protocols utilizing reduced equivalents for halogenated aromatics[6],[7].

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules (MDPI). Available at:[Link]

  • Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation. Frontiers in Chemistry (PMC/NIH). Available at:[Link]

  • Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin. ChemRxiv. Available at:[Link]

  • Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Freie Universität Berlin Repository. Available at:[Link]

  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry (RSC). Available at:[Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 5-Acetamido-2-fluorobenzoic Acid

Introduction 5-Acetamido-2-fluorobenzoic acid is a key building block in contemporary medicinal chemistry and drug development. Its strategic incorporation into molecular scaffolds can significantly modulate pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Acetamido-2-fluorobenzoic acid is a key building block in contemporary medicinal chemistry and drug development. Its strategic incorporation into molecular scaffolds can significantly modulate pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the acetamido and carboxylic acid moieties provide versatile handles for further chemical modifications. The growing demand for this intermediate necessitates robust, scalable, and economically viable synthetic methods.

This technical guide provides a comprehensive overview of a scalable synthesis route for 5-Acetamido-2-fluorobenzoic acid, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are optimized for scalability, safety, and high purity of the final product. We will delve into the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved.

Recommended Scalable Synthetic Route: A Two-Step Approach

The most promising and scalable synthetic pathway to 5-Acetamido-2-fluorobenzoic acid commences with the commercially available precursor, 2-Fluoro-5-nitrobenzoic acid. This route involves a two-step sequence:

  • Reduction of the Nitro Group: The nitro group of 2-Fluoro-5-nitrobenzoic acid is selectively reduced to an amine to yield 5-Amino-2-fluorobenzoic acid.

  • Acetylation of the Amino Group: The resulting amino group is then acetylated to afford the final product, 5-Acetamido-2-fluorobenzoic acid.

This approach is advantageous due to the high yields, relatively mild reaction conditions, and the avoidance of hazardous reagents often associated with other synthetic strategies.

Synthetic_Workflow 2-Fluoro-5-nitrobenzoic_acid 2-Fluoro-5-nitrobenzoic Acid 5-Amino-2-fluorobenzoic_acid 5-Amino-2-fluorobenzoic Acid 2-Fluoro-5-nitrobenzoic_acid->5-Amino-2-fluorobenzoic_acid Step 1: Nitro Reduction 5-Acetamido-2-fluorobenzoic_acid 5-Acetamido-2-fluorobenzoic Acid 5-Amino-2-fluorobenzoic_acid->5-Acetamido-2-fluorobenzoic_acid Step 2: Acetylation Acetylation_Mechanism sub 5-Amino-2-fluorobenzoic Acid NH₂ R intermediate Tetrahedral Intermediate sub:n->intermediate Nucleophilic Attack reagent Acetic Anhydride CH₃CO-O-COCH₃ reagent->intermediate product 5-Acetamido-2-fluorobenzoic Acid NHCOCH₃ R intermediate->product:n leaving_group Acetate Ion CH₃COO⁻ intermediate->leaving_group Elimination

Caption: General mechanism for the acetylation of an amine with acetic anhydride.

Purification of 5-Acetamido-2-fluorobenzoic Acid

For most applications, the product obtained from the protocols above will have sufficient purity. However, for applications requiring exceptionally high purity, recrystallization is a scalable and effective method.

Protocol 4: Recrystallization

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of 5-Acetamido-2-fluorobenzoic acid.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Safety Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a well-ventilated area or a fume hood, away from ignition sources. The Pd/C catalyst can be pyrophoric, especially when dry. It should be handled with care, and the filter cake should be kept wet.

  • Acetylation: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions are exothermic and require careful temperature control.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate PPE.

Conclusion

The synthetic route starting from 2-Fluoro-5-nitrobenzoic acid provides a scalable, efficient, and high-yielding method for the production of 5-Acetamido-2-fluorobenzoic acid. The detailed protocols and the underlying scientific rationale presented in these application notes are intended to empower researchers and production chemists to confidently and safely synthesize this valuable intermediate for drug discovery and development programs.

References

  • BenchChem. (2025). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. BenchChem.
  • Shinde, S. B., & Deshpande, R. M. (2017).
  • Li, H., et al. (2006). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules, 11(8), 637-643.
  • BenchChem. (2025). The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. BenchChem.
  • MilliporeSigma. (n.d.). 2-Fluoro-5-nitrobenzoic acid 98. Sigma-Aldrich.
  • CDN. (n.d.).
  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. IonSource.
  • Amanote Research. (2017).
  • Acta Crystallographica Section E. (2013). 2-Amino-5-fluorobenzoic acid. PMC.
  • Google Patents. (2004). The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. (1997).
  • Justia Patents. (1996).
  • Google Patents. (1975).
  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Production of 2-Fluoro-5-formylbenzonitrile for Pharmaceutical Use. BenchChem.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • BenchChem. (2025).
  • BenchChem. (2025). purification challenges of 2-Fluorobenzoic acid and how to overcome them. BenchChem.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 5-Acetamido-2-fluorobenzoic Acid

Welcome to the dedicated technical support guide for the purification of 5-Acetamido-2-fluorobenzoic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 5-Acetamido-2-fluorobenzoic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions designed to address the specific challenges you may encounter during its purification. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification workflows with confidence and precision.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that can arise during the purification of 5-Acetamido-2-fluorobenzoic acid. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Question: My final product of 5-Acetamido-2-fluorobenzoic acid is off-white or has a yellowish/brownish tint. How can I decolorize it?

Answer:

Discoloration in your final product is a common issue that typically points to the presence of high molecular weight, colored impurities. These can be byproducts from the synthesis, such as azo compounds if a diazotization route was used, or oxidation products.[1][2] Here are the recommended strategies to remove these colored impurities:

  • Activated Charcoal Treatment during Recrystallization: This is the most common and effective method for removing colored impurities.[2]

    • Mechanism: Activated charcoal has a high surface area and can adsorb large, colored organic molecules.

    • Protocol:

      • Dissolve your crude 5-Acetamido-2-fluorobenzoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

      • Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

      • Gently boil the solution for 5-10 minutes to allow for sufficient adsorption.

      • Perform a hot filtration to remove the charcoal. This step is crucial and should be done quickly to prevent premature crystallization of your product in the funnel.

      • Allow the filtrate to cool slowly to induce crystallization.

  • Recrystallization with an Appropriate Solvent System: Sometimes, a simple recrystallization without charcoal can be sufficient if the colored impurity has different solubility characteristics than your desired product.

Question: I am experiencing a very low yield after recrystallization. What are the likely causes and how can I improve it?

Answer:

A low yield after recrystallization is a frequent problem in organic synthesis and can be attributed to several factors.[3][4][5] Here's a systematic approach to troubleshooting and improving your yield:

  • Excessive Solvent Usage: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[3][6]

    • Solution: Aim to use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already completed the recrystallization and suspect this was the issue, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a "second crop" of crystals.[3]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7]

    • Solution: If your compound has significant solubility in the cold solvent, you will lose a substantial amount of product. You may need to screen for a different solvent or a mixed solvent system. For 5-Acetamido-2-fluorobenzoic acid, mixtures of ethanol and water are often effective.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration (e.g., to remove charcoal or other insoluble impurities), your product may have crystallized on the filter paper or in the funnel stem.[3]

    • Solution: To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing some hot solvent through the setup just before filtering your solution.

  • Mechanical Losses: Be mindful of product loss during transfers between flasks and on glassware.

    • Solution: Rinse all glassware with a small amount of the cold recrystallization solvent and add these rinsings to your final crystalline product during filtration.

dot graph TD { A[Low Yield After Recrystallization] --> B{Potential Causes}; B --> C[Too Much Solvent Used]; B --> D[Inappropriate Solvent]; B --> E[Premature Crystallization]; B --> F[Mechanical Losses]; C --> G["Solution: Use minimal hot solvent, recover from mother liquor"]; D --> H["Solution: Screen for a better solvent or mixed solvent system"]; E --> I["Solution: Pre-heat filtration apparatus"]; F --> J["Solution: Rinse glassware with cold solvent"]; } caption: Troubleshooting Low Recrystallization Yield.

Question: My product "oils out" instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[3] This is often due to a high concentration of impurities lowering the melting point of the mixture or the solution being too saturated at a high temperature.

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool slowly.[2][3]

  • Slower Cooling: Rapid cooling can promote oiling out.[2][8] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[2]

  • Change the Solvent System: If the problem persists, the chosen solvent may not be suitable. Experiment with a different solvent or a mixed solvent system where the compound has a slightly lower solubility.

Question: I'm having difficulty inducing crystallization. The solution remains clear even after cooling. What steps can I take?

Answer:

Supersaturation is a common reason for the failure of crystallization to initiate. Here are some techniques to induce crystal formation:

  • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[3][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution.[8] This "seed" will act as a template for further crystallization.

  • Reduce the Volume of Solvent: It's possible that too much solvent was used.[3] Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Cool to a Lower Temperature: Ensure you are using an ice bath to achieve the lowest possible temperature for crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and handling of 5-Acetamido-2-fluorobenzoic acid.

What is the most effective general purification strategy for 5-Acetamido-2-fluorobenzoic acid?

For many applications, a well-executed recrystallization is sufficient to obtain high-purity 5-Acetamido-2-fluorobenzoic acid. However, for removing structurally similar impurities or for achieving very high purity, column chromatography or an acid-base extraction followed by recrystallization may be necessary.

What are the common impurities I should be aware of?

The impurities present will largely depend on the synthetic route used. Common impurities can include:

  • Starting materials: Unreacted reagents from the synthesis.

  • Isomeric compounds: Other isomers of fluorobenzoic acid derivatives that may have formed.

  • Byproducts: Compounds formed from side reactions. For instance, in syntheses involving diazotization, colored azo compounds can be a concern.[1]

Can I use acid-base extraction to purify 5-Acetamido-2-fluorobenzoic acid?

Yes, acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[10][11][12] Since 5-Acetamido-2-fluorobenzoic acid has an acidic carboxylic acid group, it can be effectively separated from neutral or basic impurities.

dot graph TD { subgraph "Initial Mixture in Organic Solvent" A[5-Acetamido-2-fluorobenzoic acid (Acidic)]; B[Neutral Impurities]; C[Basic Impurities]; end

} caption: Acid-Base Extraction Workflow.

What are the recommended solvent systems for column chromatography of 5-Acetamido-2-fluorobenzoic acid?

For silica gel column chromatography, a mixture of a non-polar solvent and a more polar solvent is typically used. Common solvent systems include mixtures of:

  • Hexanes and Ethyl Acetate

  • Dichloromethane and Methanol

The optimal ratio will depend on the specific impurities you are trying to separate and should be determined by thin-layer chromatography (TLC) beforehand. The addition of a small amount of acetic or formic acid to the eluent can sometimes improve the peak shape and resolution for acidic compounds.[13]

What are the expected spectral data for pure 5-Acetamido-2-fluorobenzoic acid?

Verifying the purity of your final product should involve analytical techniques such as NMR and IR spectroscopy. While specific shifts can vary slightly based on the solvent used, here are some general expectations:

  • ¹H NMR: You should expect to see signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The aromatic signals will show splitting patterns consistent with the substitution on the benzene ring.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons (acid and amide), the aromatic carbons (with carbon-fluorine coupling), and the methyl carbon.

  • IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretches of the acid and amide, and C-F stretching.[14]

Experimental Protocols

Protocol 1: Standard Recrystallization of 5-Acetamido-2-fluorobenzoic Acid

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Acetamido-2-fluorobenzoic acid. Add a minimal amount of a suitable solvent system (e.g., a 1:1 mixture of ethanol and water) and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and filter paper with hot solvent. Quickly filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a low temperature.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate.[11] The 5-Acetamido-2-fluorobenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction to ensure complete transfer.

  • Separation: Separate the aqueous layer from the organic layer (which contains neutral and basic impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The 5-Acetamido-2-fluorobenzoic acid will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Data Presentation

Table 1: Common Solvents for Purification

Purification MethodSolvent/Solvent SystemPurpose
RecrystallizationEthanol/Water, Acetone/WaterPrimary purification, removal of many impurities.
Column ChromatographyHexanes/Ethyl Acetate, Dichloromethane/MethanolSeparation of compounds with different polarities.
Acid-Base ExtractionEthyl Acetate and Aqueous NaHCO₃Separation of acidic product from neutral/basic impurities.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of York. (n.d.). Chemically-active extraction.
  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
  • Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
  • Sciencemadness Discussion Board. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?
  • Reddit. (2020, February 26). Synthesis - General tips for improving yield?
  • Study Mind. (2022, April 19).
  • University of California, Los Angeles. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum.
  • BenchChem. (2025).
  • California State University, Bakersfield. (n.d.).
  • CymitQuimica. (n.d.). CAS 49579-56-8: 2-(acetylamino)-5-fluorobenzoic acid.
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • University of Massachusetts. (n.d.).
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • PubChemLite. (2026). 5-acetamido-2-fluorobenzoic acid (C9H8FNO3).
  • SIELC. (2018, February 16). Separation of Benzoic acid, 2-fluoro-, sodium salt on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • BenchChem. (2025).
  • PubChem. (n.d.). 2-Acetamido-5-fluorobenzoic acid.
  • Arkivoc. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-5-fluorobenzoic acid CAS#: 446-08-2.
  • JoVE. (2025, June 19).
  • Vulcanchem. (n.d.). 2-Amino-5-fluorobenzoic acid - 446-08-2.
  • BenchChem. (2025). purification challenges of 2-Fluorobenzoic acid and how to overcome them.
  • ResearchGate. (n.d.). (PDF)
  • Wikipedia. (n.d.). 2-Fluorobenzoic acid.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid.
  • Cayman Chemical. (n.d.). 2-Amino-5-fluorobenzoic Acid (CAS 446-08-2).
  • CymitQuimica. (n.d.). CAS 445-29-4: 2-Fluorobenzoic acid.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2013, May 12). A review on impurity profile of pharmaceuticals.
  • Scitek. (2023, December 28). Chromatographic Columns - Detection of Chemical Substance in Food/Medicine.
  • ChemicalBook. (n.d.). 2-Fluorobenzoic acid(445-29-4)IR1.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Acetamido-2-fluorobenzoic Acid Solubility

Welcome to the Technical Support Center for 5-Acetamido-2-fluorobenzoic acid formulations. This guide is designed for researchers, scientists, and drug development professionals who are experiencing poor aqueous solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Acetamido-2-fluorobenzoic acid formulations. This guide is designed for researchers, scientists, and drug development professionals who are experiencing poor aqueous solubility with this specific fluorinated benzoic acid derivative. Below, you will find causality-driven troubleshooting FAQs, comparative data, and self-validating experimental protocols to overcome these formulation hurdles.

I. Troubleshooting FAQs

Q1: Why does 5-Acetamido-2-fluorobenzoic acid resist dissolving in pure water even though it has a polar carboxylic acid group? A: The poor aqueous solubility is driven by high crystal lattice energy rather than pure lipophilicity. The molecule features a hydrophobic fluoro-aromatic ring, and the acetamido group (-NHCOCH₃) alongside the carboxylic acid (-COOH) forms a dense network of intermolecular hydrogen bonds. Fluorinated benzoic acids are known to exhibit strong crystal packing, making them highly stable and resistant to dissolution in neutral water[1]. Furthermore, the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect,[2]. While this means the compound is ionized at physiological pH, the initial dissolution kinetics of the free acid powder are extremely slow unless the lattice is actively disrupted by a strong base or co-solvent.

Q2: How can I prepare a high-concentration aqueous stock solution without using organic solvents? A: You must utilize Salt Formation . Because the pKa is ~3.27, adjusting the pH of your aqueous vehicle to > 5.5 will force the deprotonation of the carboxylic acid, converting the poorly soluble free acid into a highly soluble carboxylate anion. Using a biological buffer like TRIS base (un-titrated) or adding equimolar NaOH will break the crystal lattice instantly.

Q3: My downstream assay is strictly pH-sensitive (pH 7.4) and the compound precipitates when I dilute my DMSO stock into the buffer. What is the workaround? A: This is a classic "solvent-shift" precipitation issue. When the DMSO diffuses into the aqueous buffer, the local concentration of the compound exceeds its kinetic solubility limit, causing rapid nucleation. The solution is to use a Micellar System . By adding a surfactant (like Tween 80 or Kolliphor EL) to your DMSO stock before adding the aqueous buffer, the surfactant molecules coat the hydrophobic fluoro-aromatic rings, encapsulating them in micelles and preventing aggregation during dilution.

Q4: I need to dose this compound in vivo. What is the best formulation for biocompatibility and high exposure? A: For in vivo dosing (IV, IP, or PO), organic solvents like DMSO must be kept to an absolute minimum (< 5%). The optimal strategy is Complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the fluorinated aromatic ring, while the hydrophilic exterior maintains excellent aqueous solubility. This provides a biocompatible vehicle that releases the drug upon dilution in the bloodstream.

II. Solubility Strategies Data Summary

The following table summarizes the quantitative expectations and operational parameters for the three primary solubilization strategies.

StrategyMechanism of ActionExpected Solubility LimitBest Suited ForKey Limitation
Salt Formation (TRIS/NaOH) Deprotonation of the carboxylic acid to form a highly soluble anion.> 50 mg/mLIn vitro biochemical assays, aqueous stock solutions.High initial pH may degrade sensitive proteins if not properly back-titrated.
Micellar System (DMSO/Tween) Co-solvency and surfactant-mediated micellar encapsulation.10 - 20 mg/mLCell-based assays, strictly buffered systems (pH 7.4).DMSO toxicity at >1% final concentration in cell culture environments.
Complexation (HP-β-CD) Host-guest inclusion of the hydrophobic fluoro-aromatic ring.20 - 30 mg/mLIn vivo dosing (IV, IP, PO), animal pharmacokinetic models.High cost of cyclodextrins; potential displacement by endogenous lipids.

III. Experimental Workflows & Decision Logic

SolubilityDecisionTree Start 5-Acetamido-2-fluorobenzoic acid Solubility Issue CheckAssay What is the primary downstream application? Start->CheckAssay SaltForm Aqueous Buffer / in vitro (pH flexible) CheckAssay->SaltForm Cosolvent Biochemical Assay (Strict pH 7.4) CheckAssay->Cosolvent InVivo In vivo Dosing (High Conc. needed) CheckAssay->InVivo Action1 Strategy 1: Salt Formation (Add NaOH or TRIS) SaltForm->Action1 Action2 Strategy 2: Micellar System (DMSO + Tween 80) Cosolvent->Action2 Action3 Strategy 3: Complexation (20% HP-β-CD) InVivo->Action3 Success Optically Clear Solution (Ready for Assay) Action1->Success Deprotonation Action2->Success Solubilization Action3->Success Encapsulation

Decision tree for selecting a solubility strategy based on assay requirements.

IV. Step-by-Step Experimental Protocols

Protocol A: Preparation of a 50 mM TRIS-Buffered Salt Solution

Use this protocol to generate high-concentration, solvent-free aqueous stocks.

  • Weighing: Weigh exactly 10.0 mg of 5-Acetamido-2-fluorobenzoic acid powder into a clean 2 mL glass vial.

  • Base Addition: Add 0.5 mL of a 200 mM TRIS base solution (un-titrated, pH ~10.5).

    • Causality: The high pH immediately deprotonates the carboxylic acid. The resulting ionic charge repels adjacent molecules, rapidly breaking the stable crystal lattice.

  • Agitation: Vortex for 60 seconds or sonicate in a room-temperature water bath for 5 minutes until the solution transitions from a cloudy suspension to completely clear.

  • pH Adjustment: Slowly back-titrate the solution with 0.1 M HCl to your target pH.

    • Critical Parameter: Do not drop the pH below 5.5, or the free acid will re-precipitate.

  • Volume Adjustment: Bring the final volume to 1.0 mL with sterile deionized water.

  • Self-Validation: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms a true solution free of sub-visible micro-precipitates.

Protocol B: Preparation of a Micellar Co-solvent Formulation (5% DMSO, 10% Tween 80, 85% Saline)

Use this protocol for cell culture assays or systems requiring strict physiological pH without precipitation.

  • Primary Solubilization: Dissolve 10.0 mg of the compound in 50 µL of 100% molecular-biology grade DMSO. Vortex until completely dissolved.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonds formed by the acetamido group.

  • Surfactant Addition: Add 100 µL of Tween 80 to the DMSO stock. Vortex vigorously for 2 minutes to ensure homogenous mixing.

    • Causality: Tween 80 coats the hydrophobic molecules. Pre-mixing the surfactant with the dissolved drug ensures that micelles form immediately upon the introduction of water.

  • Aqueous Phase Addition: Dropwise, add 850 µL of 0.9% sterile saline while continuously vortexing the vial.

    • Critical Parameter: Continuous agitation prevents localized supersaturation, which would otherwise lead to irreversible nucleation.

  • Self-Validation: Perform a 1:10 serial dilution of the final formulation into your specific assay buffer (e.g., DMEM or PBS). Observe the diluted sample under a light microscope (40x objective) or via Dynamic Light Scattering (DLS) to ensure no aggregation or crystal growth occurs over a 4-hour observation window.

V. References

  • Mannava, M. K. C., Bommaka, M. K., Dandela, R., Solomon, K. A., & Nangia, A. K. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC Publishing).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Profiles for Fluorobenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of fluorobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of fluorobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during these syntheses. The focus of this resource is the critical role of temperature in controlling reaction outcomes, minimizing side reactions, and maximizing yields.

Introduction: The Criticality of Temperature in Fluorobenzoic Acid Synthesis

The introduction of a fluorine atom into a benzoic acid scaffold can significantly alter its physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1] However, the synthetic routes to these valuable compounds are often sensitive to reaction conditions, with temperature being a paramount variable. Precise temperature control is not merely a suggestion but a necessity for navigating the delicate balance between desired product formation and a cascade of potential side reactions. This guide will explore the thermal nuances of the most common synthetic strategies and provide actionable solutions to common temperature-related issues.

Section 1: The Balz-Schiemann Reaction - A Temperature-Sensitive Pathway

The Balz-Schiemann reaction is a cornerstone for the synthesis of aryl fluorides, including fluorobenzoic acids, from primary aromatic amines.[2][3] The process involves two critical temperature-dependent stages: the initial low-temperature diazotization and the subsequent thermal decomposition of the diazonium salt intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My diazotization of aminobenzoic acid is yielding a complex mixture of byproducts, and the desired diazonium salt seems to be decomposing prematurely. What is the likely cause?

Answer: This is a classic sign of inadequate temperature control during the diazotization step. The formation of the diazonium salt from an aromatic amine and nitrous acid is highly exothermic and the resulting diazonium salts are notoriously unstable at elevated temperatures.[2]

  • Causality: The diazonium salt intermediate is susceptible to decomposition and unwanted side reactions, such as hydroxylation (forming hydroxybenzoic acids) if water is present, or the formation of highly reactive benzyne intermediates.[4] These side reactions are accelerated at higher temperatures.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The diazotization reaction must be maintained at a low temperature, typically between 0-5 °C, to prevent the premature decomposition of the unstable diazonium salt.[5][6] An ice-salt bath is highly recommended for effective temperature management.

    • Slow Reagent Addition: The dropwise addition of the sodium nitrite solution is crucial for controlling the exotherm of the reaction and maintaining the low temperature profile.[5]

    • Monitoring: Continuous temperature monitoring with a calibrated thermometer is essential throughout the addition process.

Question 2: During the thermal decomposition of my aryldiazonium tetrafluoroborate salt, I'm observing low yields and the formation of tar-like substances. How can I optimize the temperature for this step?

Answer: The thermal decomposition step, while requiring heat, is also sensitive to overheating, which can lead to undesired polymerization and charring.

  • Causality: The goal is to provide enough thermal energy to induce the clean decomposition of the diazonium salt into the aryl fluoride, nitrogen gas, and boron trifluoride.[6] Excessive heat can promote radical side reactions and the formation of complex, tar-like byproducts.[7]

  • Troubleshooting & Optimization:

    • Gradual Heating: The decomposition should be initiated by gentle heating.[8] Once the evolution of nitrogen gas begins, the heat source should be removed, allowing the reaction to proceed spontaneously.[8] Heat should be reapplied as needed to maintain a steady rate of gas evolution.[8]

    • Solvent Choice: The choice of solvent can influence the required decomposition temperature. Some studies have shown that non-polar solvents like hexane can allow for effective fluorination at lower temperatures (e.g., 60 °C) compared to solvent-free conditions.[9]

    • Photochemical Alternative: To avoid the potential for thermal decomposition side products, photochemical initiation (e.g., under UV light) can be a milder alternative.[2]

Question 3: I am concerned about benzyne formation from the diazotization of anthranilic acid. What are the signs and how can temperature control help mitigate this?

Answer: Benzyne formation is a significant side reaction that can lead to a complex mixture of difficult-to-separate byproducts.[4]

  • Causality: The diazonium salt derived from anthranilic acid can lose nitrogen and carbon dioxide to form a highly reactive benzyne intermediate.[4] This intermediate will readily react with any available nucleophiles or undergo dimerization/polymerization.

  • Troubleshooting & Optimization:

    • Strict Temperature Adherence: Precise and consistent low-temperature control during diazotization is the primary defense against benzyne formation.[4] Any deviation can accelerate the decomposition pathway leading to benzyne.

    • Alternative Routes: If benzyne formation remains a persistent issue despite careful temperature control, considering an alternative synthetic route that avoids the diazotization of anthranilic acid may be necessary.[4]

Experimental Protocol: Synthesis of p-Fluorobenzoic Acid via Schiemann Reaction

This protocol is adapted from a standard organic synthesis procedure.[8]

Step 1: Diazotization

  • In a suitable flask, prepare a mixture of ethyl p-aminobenzoate, water, and concentrated hydrochloric acid.

  • Cool the mixture to 0 °C in an ice-salt bath with mechanical stirring.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature is maintained below 7 °C.[8]

  • Once diazotization is complete (indicated by a persistent positive test with starch-iodide paper), add an ice-cold solution of fluoboric acid while keeping the temperature below 10 °C.[8]

  • Stir the resulting paste for 20-30 minutes and then filter the precipitated p-carbethoxybenzenediazonium fluoborate.

Step 2: Thermal Decomposition

  • Thoroughly dry the isolated diazonium salt.

  • Gently heat the dried salt in a flask equipped with a condenser and a gas outlet.

  • When the evolution of white fumes of boron trifluoride begins, remove the heat source and allow the decomposition to proceed.[8]

  • Apply heat as necessary to complete the decomposition.

Step 3: Hydrolysis

  • After cooling, wash the crude ethyl p-fluorobenzoate from the flask with a suitable solvent (e.g., ether) and remove the solvent.

  • Reflux the residue with a solution of potassium hydroxide in aqueous ethanol for one hour to hydrolyze the ester.[8]

  • Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid.

  • Cool the mixture, filter the solid product, and dry.

Section 2: The Halex Reaction - High-Temperature Nucleophilic Aromatic Substitution

The Halex (Halide Exchange) reaction is a powerful industrial method for producing aryl fluorides by treating an activated aryl chloride with an alkali metal fluoride at high temperatures.[10][11]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Halex reaction is sluggish, with low conversion of the starting aryl chloride. Should I simply increase the temperature?

Answer: While Halex reactions are typically conducted at high temperatures (often 150-250 °C), indiscriminately increasing the temperature may not be the optimal solution and can lead to degradation.[11][12]

  • Causality: The reaction rate is dependent on the nucleophilicity of the fluoride source, the nature of the leaving group, the degree of activation of the aromatic ring, and the solvent. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) mechanism.

  • Troubleshooting & Optimization:

    • Solvent Choice: The use of a high-boiling point, polar aprotic solvent such as DMSO, DMF, or sulfolane is critical.[10][11] These solvents help to solvate the potassium fluoride and increase its nucleophilicity.

    • Fluoride Source: While potassium fluoride (KF) is common, its solubility can be limiting. The use of more soluble fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides (R4NF) can sometimes improve reaction rates at lower temperatures.[10] Phase-transfer catalysts can also be employed to enhance the solubility and reactivity of KF.[10]

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can hydrate the fluoride ions, reducing their nucleophilicity.

    • Gradual Temperature Increase: If the reaction is still slow after optimizing other parameters, a gradual increase in temperature can be attempted. Monitor for any signs of decomposition or byproduct formation.

Question 2: I am observing the formation of dark-colored impurities and a decrease in yield at very high temperatures in my Halex reaction. What is happening?

Answer: The formation of dark impurities at elevated temperatures is often indicative of thermal decomposition of the starting material, product, or solvent.

  • Causality: Electron-deficient aromatic compounds, while necessary for the SNAr reaction, can be susceptible to decomposition at very high temperatures. Solvents like DMF can also decompose at elevated temperatures.

  • Troubleshooting & Optimization:

    • Determine Thermal Stability: If possible, determine the thermal stability of your starting material and product using techniques like thermogravimetric analysis (TGA).

    • Optimize Reaction Time: For a given temperature, it is important to find the optimal reaction time to maximize conversion without allowing for significant product degradation. Monitor the reaction progress by techniques like TLC, GC, or HPLC.

    • Consider Alternative Solvents: If solvent decomposition is suspected, consider using a more thermally stable solvent like sulfolane.

Data Summary: Typical Halex Reaction Conditions
ParameterTypical Range/ValueRationale
Temperature150 - 250 °CTo overcome the activation energy of the SNAr reaction.[11]
SolventDMSO, DMF, SulfolaneHigh-boiling, polar aprotic solvents enhance fluoride solubility and nucleophilicity.[10][11]
Fluoride SourceKF, CsF, TBAFKF is cost-effective; CsF and TBAF offer higher solubility.[10]
SubstrateElectron-deficient aryl chloridesElectron-withdrawing groups (e.g., -NO2, -CN) activate the ring for nucleophilic attack.[12]

Section 3: Direct and Decarboxylative Fluorination - Emerging Methods

Newer methods for the synthesis of fluorobenzoic acids include direct fluorination using electrophilic fluorine sources and decarboxylative fluorination. These methods often have unique temperature considerations.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am attempting a direct fluorination of a benzoic acid derivative with elemental fluorine and the reaction is difficult to control. What are the key temperature considerations?

Answer: Direct fluorination with elemental fluorine (F₂) is an extremely energetic process and requires precise temperature control to avoid runaway reactions and degradation.[13]

  • Causality: The reaction of elemental fluorine with organic compounds is highly exothermic.[14] Without efficient heat dissipation, localized overheating can occur, leading to charring and a loss of selectivity.

  • Troubleshooting & Optimization:

    • Low Temperature: These reactions are often carried out at low temperatures (e.g., -20 °C to 0 °C) to moderate the reaction rate and allow for effective heat removal.[13]

    • Dilution: Using a diluted fluorine source (e.g., F₂ in nitrogen) and a suitable solvent is crucial for controlling the reaction.[13]

    • Specialized Equipment: Continuous flow reactors are becoming increasingly popular for direct fluorinations as they offer superior heat and mass transfer, allowing for safer and more controlled reactions.[15]

Question 2: My photo-induced decarboxylative fluorination is giving low yields. How does temperature play a role in this reaction?

Answer: While these reactions are often promoted by light, temperature can still be a critical parameter influencing the efficiency of the catalytic cycle.

  • Causality: Photo-induced methods, such as those using copper catalysts, may have intermediates whose stability and reactivity are temperature-dependent.[16][17] While the initial excitation is driven by light, subsequent thermal steps in the catalytic cycle can be rate-limiting.

  • Troubleshooting & Optimization:

    • Mild Heating: Some decarboxylative fluorinations benefit from mild heating to facilitate reductive elimination from the metal center.[18] However, both increasing and decreasing the temperature from the optimum can lead to a decrease in yield.[18]

    • Follow Established Protocols: These are often complex, multi-component reactions. It is crucial to adhere closely to the temperatures specified in the literature protocols.

Section 4: General Troubleshooting for Purification

Question: I have successfully synthesized my fluorobenzoic acid, but it is impure. How can I effectively purify it?

Answer: The purification of fluorobenzoic acids can be challenging due to the potential for isomeric impurities and colored byproducts.[19]

  • Recrystallization: This is a common and effective method. The choice of solvent is critical. A mixture of ethanol and water is often used.[19] For colored impurities, treatment with activated charcoal during recrystallization can be beneficial.[19]

  • Sublimation: Vacuum sublimation is a highly effective technique for removing non-volatile impurities and obtaining a pure, white crystalline product.[19][20]

  • Chromatography: For challenging separations, particularly of isomers, column chromatography or preparative HPLC may be necessary.[20][21]

Section 5: Safety Precautions

Working with fluorinating agents requires strict adherence to safety protocols.

  • Hydrogen Fluoride (HF): HF and its solutions are extremely corrosive and toxic.[22] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including HF-resistant gloves, a lab coat, and a face shield, must be worn.[22][23] An HF-specific first aid kit, including calcium gluconate gel, must be readily available.[22][24]

  • Elemental Fluorine (F₂): Elemental fluorine is a highly reactive and toxic gas.[24] It requires specialized equipment and handling procedures.[15][25]

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.[26]

Visualizations and Workflows

Logical Workflow for the Balz-Schiemann Reaction

Balz_Schiemann_Workflow cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_decomposition Step 2: Thermal Decomposition cluster_purification Step 3: Purification A Aminobenzoic Acid C Diazonium Salt Intermediate A->C Diazotization B NaNO₂ / Acid B->C E Fluorobenzoic Acid C->E Decomposition F Crude Product D Heat (Controlled) D->E G Pure Fluorobenzoic Acid F->G Recrystallization / Sublimation

Caption: Workflow for the synthesis of fluorobenzoic acid via the Balz-Schiemann reaction.

Troubleshooting Decision Tree for Low Yield in Fluorobenzoic Acid Synthesis

Troubleshooting_Yield Start Low Yield Observed Check_Temp Was temperature strictly controlled? Start->Check_Temp Check_Reagents Are reagents pure and anhydrous? Check_Temp->Check_Reagents Yes Optimize_Temp Optimize temperature profile (e.g., cooler for diazotization, gradual heating for decomposition) Check_Temp->Optimize_Temp No Check_Time Was reaction time sufficient? Check_Reagents->Check_Time Yes Purify_Reagents Dry solvents and purify starting materials Check_Reagents->Purify_Reagents No Increase_Time Increase reaction time and monitor progress (TLC/GC/HPLC) Check_Time->Increase_Time No Consider_Side_Reactions Analyze byproducts to identify side reactions (e.g., hydrolysis, benzyne formation) Check_Time->Consider_Side_Reactions Yes End Yield Improved Optimize_Temp->End Purify_Reagents->End Increase_Time->End Consider_Side_Reactions->End

Caption: Decision tree for troubleshooting low yields in fluorobenzoic acid synthesis.

References

  • BenchChem. (2025). Side reactions to avoid during the synthesis of 2-Fluorobenzoic acid.
  • BenchChem. (2025). How to avoid tar-like by-products in 2-amino-3-fluorobenzoic acid synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Fluorobenzoic Acid: Molecular Structure, Properties, and Synthesis.
  • ACS Publications. (2025).
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorin
  • BenchChem. (2025). Purification challenges of 2-Fluorobenzoic acid and how to overcome them.
  • Fluorine Safety. (n.d.).
  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (2025). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis.
  • J&K Scientific LLC. (2025). Schiemann Reaction.
  • Wikipedia. (n.d.). Balz–Schiemann reaction.
  • Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • Recent trends in direct O-mono-/di-/tri-fluoromethyl
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • BenchChem. (2025). Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Reddit. (2021). What are the safety precautions necessary for working with HF?
  • Separation of complex mixtures of fluorobenzoic acids by capillary electrophoresis. (2009).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).
  • Vedantu. (n.d.).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Halex Reaction.
  • RSC Publishing. (2025).
  • PMC. (n.d.).
  • Grokipedia. (n.d.). Balz–Schiemann reaction.
  • Arkivoc. (2022).
  • Wikipedia. (n.d.). Halex process.
  • gChem. (n.d.).
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2021).
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • Texas Tech University. (2017). Fluorination of an Alumina Surface: Modeling Aluminum−Fluorine Reaction Mechanisms.
  • ACS Publications. (2021).
  • Academia.edu. (n.d.). (PDF) Fluorination of an Alumina Surface: Modeling Aluminum–Fluorine Reaction Mechanisms.
  • mepi. (n.d.).
  • arkat usa. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Acetamido-2-fluorobenzoic acid

High-Field vs. Benchtop 1H NMR for the Structural Verification of 5-Acetamido-2-fluorobenzoic Acid: A Comparative Guide As pharmaceutical pipelines accelerate, the demand for rapid, accurate structural verification of in...

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop 1H NMR for the Structural Verification of 5-Acetamido-2-fluorobenzoic Acid: A Comparative Guide

As pharmaceutical pipelines accelerate, the demand for rapid, accurate structural verification of intermediate compounds has never been higher. 5-Acetamido-2-fluorobenzoic acid is a highly functionalized fluorinated building block frequently utilized in drug development[1]. However, its structural verification presents a unique analytical challenge: the presence of a fluorine atom introduces complex heteronuclear spin-spin coupling that can severely convolute the 1H NMR aromatic region[2].

This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the analysis of 5-Acetamido-2-fluorobenzoic acid, providing researchers with actionable, field-proven workflows.

Molecular Profile & Theoretical NMR Characteristics

To evaluate instrument performance, we must first understand the theoretical NMR profile of the target molecule[3]. 5-Acetamido-2-fluorobenzoic acid contains three distinct aromatic protons (H-3, H-4, H-6), an acetamide methyl group, and two exchangeable protons (-COOH and -NH-).

The analytical complexity stems directly from the 19 F nucleus. Because 19 F has a nuclear spin of I=1/2 and 100% natural abundance, it couples with nearby protons across three bonds (ortho, 3JHF​≈8−10 Hz) and four bonds (meta, 4JHF​≈4−6 Hz)[2]. This splits the expected proton doublets and triplets into complex multiplets (e.g., doublets of doublets of doublets).

Table 1: Theoretical 1H NMR Profile of 5-Acetamido-2-fluorobenzoic acid in DMSO-d6

Proton AssignmentChemical Shift (δ, ppm)MultiplicityExpected Coupling (Hz)Integration
Carboxylic Acid (-COOH) ~ 13.0 - 13.2Broad SingletN/A (Exchangeable)1H
Amide (-NH-CO-) ~ 10.1 - 10.3SingletN/A (Exchangeable)1H
Aromatic H-6 ~ 8.1 - 8.3dd 3JHH​≈6.5 , 4JHF​≈2.8 1H
Aromatic H-4 ~ 7.7 - 7.9ddd / m 3JHH​≈8.9 , 4JHH​≈2.8 , 3JHF​≈4.5 1H
Aromatic H-3 ~ 7.2 - 7.4dd / t 3JHH​≈8.9 , 3JHF​≈9.5 1H
Acetamide Methyl (-CH3) ~ 2.0 - 2.1SingletN/A3H

Self-Validating Experimental Protocol

To ensure reproducibility across both high-field and benchtop platforms, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation & Solvent Causality Weigh exactly 15.0 mg of 5-Acetamido-2-fluorobenzoic acid and dissolve it in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS. Causality: Why DMSO-d6 instead of the standard CDCl3? The target molecule contains polar hydrogen-bonding groups (-COOH, -NH-) resulting in poor solubility in non-polar solvents. More importantly, DMSO-d6 acts as a strong hydrogen-bond acceptor. It tightly solvates the exchangeable protons, drastically reducing their intermolecular exchange rate. This allows the -COOH and -NH- signals to be observed as distinct, quantifiable peaks rather than merging into an invisible baseline hump.

Step 2: Instrument Tuning & Locking Insert the 5 mm NMR tube into the probe and lock onto the deuterium frequency of DMSO-d6. Validation Step: Monitor the lock level stability. A fluctuating lock indicates the presence of paramagnetic impurities or undissolved particulates, which will ruin spectral resolution. Do not proceed until the lock is perfectly stable.

Step 3: Shimming & Homogeneity Check Perform gradient shimming (e.g., topshim). Validation Step: Measure the full-width at half-maximum (FWHM) of the internal TMS peak at 0.00 ppm. The FWHM must be < 1.0 Hz on a high-field system (or < 1.5 Hz on a benchtop) to ensure adequate magnetic field homogeneity.

Step 4: Acquisition & Processing Run a standard 1D 1H pulse sequence (zg30). Set the relaxation delay (D1) to 10 seconds. Causality: A long D1 (at least 5 × the longest T1​ relaxation time) is mandatory to ensure the magnetization of the quaternary-adjacent aromatic protons fully recovers, guaranteeing accurate quantitative integration. Acquire 16 scans for 600 MHz, or 128 scans for 80 MHz to compensate for lower sensitivity[4]. Process with a Fourier Transform, manual phase correction, and reference the residual DMSO pentet to 2.50 ppm.

G Start Sample Preparation (15 mg in DMSO-d6) Platform Select NMR Platform Start->Platform HighField High-Field NMR (≥400 MHz) First-Order Spectra Platform->HighField Benchtop Benchtop NMR (60-80 MHz) Second-Order Overlap Platform->Benchtop Acquisition Acquisition (1H 1D & 1H{19F}) Lock, Shim, Pulse HighField->Acquisition Benchtop->Acquisition Processing Spectral Processing (FT, Phase/Baseline Correction) Acquisition->Processing Analysis Structural Verification (Multiplet & J-Coupling Analysis) Processing->Analysis

Workflow for 1H NMR acquisition and platform comparison of fluorinated aromatics.

Comparative Performance: High-Field vs. Benchtop NMR

When analyzing 5-Acetamido-2-fluorobenzoic acid, the choice of instrument drastically impacts the quality of the data retrieved.

Table 2: Performance Comparison for Fluorinated Aromatics

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 14.1 Tesla (Superconducting)1.88 Tesla (Permanent Magnet)
Spectral Resolution Excellent; clear first-order multipletsModerate; severe second-order overlap
Limit of Detection (LOD) < 100 µmol/L~ 1 mmol/L
1H-19F Coupling Analysis Highly preciseDifficult without 19F decoupling
Operating Cost & Infrastructure High (Requires liquid He/N 2​ cryogens)Low (Cryogen-free, standard plug)
Ideal Use Case Unknown elucidation, impurity profilingRoutine QA/QC, reaction monitoring
Resolution and the "Second-Order" Problem

The most significant difference between the two platforms is chemical shift dispersion. Chemical shift (in Hz) scales linearly with the magnetic field strength, while J -coupling constants (in Hz) remain static regardless of the magnet[4].

At 600 MHz, the ratio of chemical shift difference to J -coupling ( Δν/J ) is large. This yields a "first-order" spectrum where the complex 3JHF​ and 4JHF​ multiplets of H-3, H-4, and H-6 are cleanly separated and easily assigned. Conversely, at 80 MHz, the Δν/J ratio shrinks. The aromatic signals compress together, leading to "second-order" strong coupling effects[5]. On a benchtop system, the H-4 and H-6 protons of 5-Acetamido-2-fluorobenzoic acid will likely merge into an indistinguishable multiplet, making precise structural elucidation difficult, though still sufficient for basic fingerprinting and purity checks[5].

Sensitivity and Exchangeable Protons

High-field systems possess roughly ten to eleven times the intrinsic sensitivity of benchtop systems[4]. For 5-Acetamido-2-fluorobenzoic acid, the broad carboxylic acid (-COOH) peak at ~13.0 ppm is highly susceptible to disappearing into the baseline noise if the signal-to-noise ratio (SNR) is low. Benchtop systems require significantly higher sample concentrations (~1 mmol/L minimum) or extended scan times (e.g., 100+ scans) to confidently integrate this peak[4].

Advanced Techniques: Untangling the Fluorine Web

If a benchtop system is your only option, or if the high-field aromatic region remains ambiguous, advanced pulse sequences can be utilized to simplify the spectrum:

  • 19 F Broadband Decoupling ( 1 H{ 19 F}): By applying a continuous decoupling pulse at the 19 F resonant frequency during 1 H acquisition, all heteronuclear 1 H- 19 F couplings are eliminated. The complex ddd multiplets collapse into simple doublets and singlets dictated solely by 1 H- 1 H coupling.

  • PSYCHE (Pure Shift Yielded by Chirp Excitation): If you need to measure the exact 1 H- 19 F coupling constants, the PSYCHE experiment can be employed. This pure shift technique suppresses all homonuclear 1 H- 1 H couplings, leaving behind a spectrum that displays only chemical shifts and the 1 H- 19 F splittings, allowing for direct, trivial measurement of the fluorine coupling constants[2].

Conclusion

For the rigorous structural elucidation and impurity profiling of 5-Acetamido-2-fluorobenzoic acid, High-Field NMR (≥400 MHz) remains the gold standard due to its superior resolution of complex fluorine-proton spin systems[4]. However, for routine QA/QC, scale-up reaction monitoring, or at-line process chemistry, modern Benchtop NMR (60-80 MHz) provides a highly capable, cost-effective alternative, provided the user understands the fundamental limitations of second-order peak overlap and adjusts sample concentrations accordingly[5].

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. URL:[Link]

  • bmse011262 5-acetamido-2-fluorobenzoic Acid at BMRB. Biological Magnetic Resonance Data Bank. URL: [Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL:[Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. URL:[Link]

Sources

Comparative

HPLC Method Development for 5-Acetamido-2-fluorobenzoic Acid Purity: A Comparative Guide to Stationary Phase Selectivity

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving fluorinated aromatic intermediates. 5-Acetamido-2-fluorobenzoic acid is a highly polar, ionizable compound typically synthe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving fluorinated aromatic intermediates. 5-Acetamido-2-fluorobenzoic acid is a highly polar, ionizable compound typically synthesized via the acylation of 5-amino-2-fluorobenzoic acid. Quantifying its purity requires absolute baseline resolution from its unreacted precursors, positional isomers, and hydrolysis side-products (such as 2-fluorobenzoic acid).

This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) phases. By synthesizing technical accuracy with field-proven insights, we provide a self-validating methodology grounded in physicochemical causality.

The Scientific Challenge: Causality in Retention Mechanisms

Why Do Traditional C18 Methods Fail?

Fluorinated benzoic acids possess a pKa of approximately 3.27[1]. When analyzed using unbuffered or improperly buffered mobile phases, these compounds partially ionize, leading to severe peak tailing, split peaks, and irreproducible retention times. Furthermore, the high electronegativity of the fluorine atom drastically alters the electron density of the aromatic ring.

Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because 5-acetamido-2-fluorobenzoic acid and its positional isomers have nearly identical hydrophobicities, C18 phases often fail to resolve them, resulting in dangerous co-elution risks[2].

The PFP Advantage: Orthogonal Selectivity

Fluorinated stationary phases, such as PFP (Pentafluorophenyl), offer orthogonal selectivity. As demonstrated in comparative studies of fluorinated-phenyl phases[3], PFP columns engage in multiple simultaneous retention mechanisms:

  • π−π Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich regions of the analyte's aromatic ring.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact with the C-F bond of the analyte.

  • Hydrogen Bonding & Steric Recognition: The rigid PFP ligand provides shape selectivity, easily distinguishing the bulky acetamido group from the primary amine precursor[4].

Mechanisms cluster_0 Standard C18 Phase cluster_1 PFP (Pentafluorophenyl) Phase Analyte 5-Acetamido-2-fluorobenzoic acid C18 Hydrophobic (Dispersive) Interactions Analyte->C18 PFP1 π-π Interactions (Aromatic Ring) Analyte->PFP1 PFP2 Dipole-Dipole (C-F Bonds) Analyte->PFP2 PFP3 Hydrogen Bonding (Acetamido Group) Analyte->PFP3

Fig 1: Comparative retention mechanisms of 5-Acetamido-2-fluorobenzoic acid on C18 vs. PFP columns.

Objective Comparison: C18 vs. PFP Performance Data

To demonstrate the superiority of the PFP phase for this specific application, we compared a standard C18 column against a PFP column using an optimized acidic gradient. The quantitative data below illustrates why PFP is the authoritative standard for fluorinated aromatics.

Table 1: Column Chemistry Comparison for Fluorinated Aromatics

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole-Dipole
Shape Selectivity LowHigh (Rigid fluorinated ring)
Resolution (Precursor vs Product) 1.1 (Co-elution risk)> 2.5 (Baseline separation)
Peak Symmetry (Tailing Factor) 1.6 - 1.8 (Tailing)1.0 - 1.2 (Symmetrical)
Suitability for Fluorobenzoic Acids Sub-optimalHighly Recommended

Table 2: System Suitability & Method Performance Data (PFP Column)

AnalyteRetention Time (min)Relative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )
5-Amino-2-fluorobenzoic acid4.20.61N/A1.1
2-Fluorobenzoic acid (Impurity)5.80.853.41.1
5-Acetamido-2-fluorobenzoic acid 6.8 1.00 2.8 1.0

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) containing both the starting material and the target product, the method proves its resolving power before any unknown sample is quantified.

Workflow A Target: 5-Acetamido-2-fluorobenzoic acid B Column Screening A->B C Standard C18 (Hydrophobic Only) B->C Baseline D PFP / Fluoro-Phenyl (Dipole & π-π) B->D Optimized E Mobile Phase Optimization (0.1% TFA, pH ~2.0) C->E D->E F Method Validation (Resolution > 2.0) E->F

Fig 2: Systematic HPLC method development workflow comparing C18 and PFP stationary phases.

Step-by-Step Protocol
Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Degas via sonication.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Causality: TFA acts as an ion-pairing agent and drops the pH to ~2.0. This is >1 pH unit below the analyte's pKa (3.27), ensuring the carboxylic acid remains fully protonated (neutral). This suppresses ionization, eliminating peak tailing and stabilizing retention times[1].

Step 2: Solution Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • System Suitability Test (SST) Solution: Accurately weigh 5 mg of 5-amino-2-fluorobenzoic acid (precursor) and 5 mg of 5-acetamido-2-fluorobenzoic acid (target). Dissolve and dilute to 50 mL with diluent.

  • Sample Solution: Weigh 10 mg of the synthesized 5-acetamido-2-fluorobenzoic acid sample, dissolve, and dilute to 50 mL with diluent.

  • Causality: The SST solution forces the system to prove it can resolve the most likely co-eluting impurity (the unreacted starting material) from the target API intermediate before any real data is generated.

Step 3: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks and reducing backpressure.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Linear gradient to 60% B

    • 12-15 min: 60% B

    • 15-15.1 min: Return to 10% B

    • 15.1-20 min: Re-equilibration

  • Detection: UV at 230 nm.

    • Causality: 230 nm is the optimal UV λmax​ for fluorobenzoic chromophores, ensuring maximum sensitivity for low-level impurities[1].

Step 4: System Suitability Criteria (Self-Validation)
  • Inject the SST Solution (10 µL).

  • Acceptance Criteria: The resolution ( Rs​ ) between 5-amino-2-fluorobenzoic acid and 5-acetamido-2-fluorobenzoic acid MUST be 2.0 . The tailing factor for the main peak MUST be 1.5 .

  • Causality: If Rs​<2.0 , the column may be degraded, or the mobile phase pH is incorrect, triggering a mandatory halt and troubleshooting phase before sample analysis can proceed.

References

  • PubMed (NIH). Development of a simple liquid chromatographic method for the separation of mixtures of positional isomers and anomers of synthetic fluorobenzoic acid glucuronides.[2] URL:[Link]

  • Chromatography Online. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.[4] URL:[Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[3] URL:[Link]

Sources

Validation

IR spectroscopy peaks for acetamido and carboxylic acid groups

Resolving Complex Functional Groups in Pharmaceutical APIs: A Comparative Guide to IR Spectroscopy for Acetamido and Carboxylic Acid Analysis In pharmaceutical development, the precise characterization of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Complex Functional Groups in Pharmaceutical APIs: A Comparative Guide to IR Spectroscopy for Acetamido and Carboxylic Acid Analysis

In pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) relies heavily on vibrational spectroscopy. Molecules containing both acetamido (amide) and carboxylic acid groups—such as cephalosporin antibiotics, N-acetylated amino acids, and various prodrugs—present a unique analytical challenge. The intense vibrational modes of these functional groups often overlap, and their high sensitivity to hydrogen bonding makes their spectral signatures highly dependent on the sample's physical state.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant Fourier Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR—for resolving these critical functional groups.

Before selecting an instrumental technique, we must understand the fundamental quantum mechanical behaviors of these functional groups. The challenge lies in the proximity of their carbonyl (C=O) stretching frequencies and the massive broadening caused by their respective hydrogen-bonding networks.

  • The Acetamido Group (Secondary Amide): The amide linkage exhibits resonance delocalization between the nitrogen lone pair and the carbonyl oxygen. This conjugation lowers the C=O bond order, shifting the Amide I band to a lower frequency (1630–1690 cm⁻¹) compared to isolated ketones[1]. The Amide II band (1550–1620 cm⁻¹) arises from a complex out-of-phase coupling between the N-H in-plane bend and the C-N stretch[2].

  • The Carboxylic Acid Group: In the solid state, carboxylic acids almost exclusively exist as hydrogen-bonded dimers. This strong intermolecular interaction shifts the C=O stretch to 1700–1730 cm⁻¹[3]. Furthermore, the dimeric O-H stretch creates an extraordinarily broad band from 2500–3300 cm⁻¹, which can easily obscure the sharper N-H stretch of the acetamido group[4].

In complex APIs containing both groups, such as cephalosporins, these peaks can be distinctly resolved if the correct sampling technique is used (e.g., carboxyl C=O at ~1730 cm⁻¹ and amide C=O at ~1660 cm⁻¹)[5].

Table 1: Characteristic IR Peak Assignments and Mechanistic Causality
Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
Acetamido Amide I (C=O stretch)1630–1690Strong, SharpNitrogen lone-pair conjugation lowers C=O bond order.
Acetamido Amide II (N-H bend / C-N)1550–1620Medium, SharpOut-of-phase coupling of N-H bending and C-N stretching.
Acetamido N-H stretch3170–3500Medium, MultiplePosition shifts based on s-cis or s-trans conformation.
Carboxylic Acid C=O stretch1700–1730Strong, SharpDimerization in solid-state lowers frequency from free monomer.
Carboxylic Acid O-H stretch2500–3300Strong, Very BroadExtensive H-bonding network creates a continuum of vibrational states.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

The choice between ATR and Transmission modes is not merely a matter of convenience; it fundamentally dictates the integrity of the data collected.

ATR-FTIR relies on an internal reflective element (IRE) with a high refractive index (e.g., Diamond or Germanium). Infrared light bounces through the crystal, creating an evanescent wave that penetrates only 1–5 µm into the sample[6]. Because it requires zero sample preparation, ATR-FTIR has largely replaced transmission methods for routine solid-state analysis[7].

Transmission FTIR measures the bulk absorption of light passing completely through a sample diluted in a transparent matrix (typically a KBr pellet). While it provides true Beer-Lambert pathlength control, the mechanical force required to prepare the sample can alter the API.

Table 2: Analytical Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct contact)Extensive (1:100 dilution, grinding, 10-ton pressing)
Polymorphic Integrity Excellent: Preserves native H-bonded dimers.Poor: Grinding/pressure can induce phase transitions.
Spectral Resolution Good: Requires software correction for depth.Excellent: True bulk absorbance, no depth bias.
Water Interference Low: Shallow penetration ignores atmospheric moisture.High: KBr is highly hygroscopic; water masks O-H/N-H peaks.
Primary Use Case Polymorph screening, surface analysis, rapid QA/QC.Bulk quantitation, compendial regulatory compliance.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the field-proven methodologies for both techniques.

Protocol A: ATR-FTIR for Polymorph-Preserved Analysis
  • Step 1: Background Validation. Clean the diamond crystal with spectroscopic-grade isopropanol. Collect a background spectrum.

    • Causality: Atmospheric H₂O and CO₂ fluctuate constantly. A real-time background subtracts these variables.

    • Validation Check: The single-beam background must show maximum energy near 2000 cm⁻¹ with no negative peaks or residual API signatures.

  • Step 2: Sample Application & Pressure Optimization. Apply the neat API powder to completely cover the crystal. Engage the pressure anvil until the torque mechanism slips.

    • Causality: The evanescent wave decays exponentially. Microscopic air gaps between the crystal and the sample will drastically reduce the signal-to-noise ratio and distort the C=O peak shapes.

  • Step 3: Spectral Acquisition & ATR Correction. Acquire 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the spectrometer software.

    • Causality: Penetration depth is wavelength-dependent (the beam penetrates deeper at 1500 cm⁻¹ than at 3000 cm⁻¹). The correction normalizes band intensities, preventing the artificial inflation of the Amide II band relative to the higher-wavenumber N-H stretches.

Protocol B: Transmission FTIR for Bulk Quantitation
  • Step 1: Matrix Desiccation. Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch (~3400 cm⁻¹) that will completely mask the API's acetamido N-H stretch and carboxylic O-H stretch.

    • Validation Check: Press a blank KBr pellet. The baseline transmittance must be >85% with no visible O-H peak.

  • Step 2: Dilution & Gentle Milling. Mix the API with KBr at a strict 1:100 ratio. Grind gently in an agate mortar.

    • Causality: Over-grinding provides the activation energy necessary to disrupt the native hydrogen-bonded dimers of the carboxylic acid, artificially shifting the C=O peak. The 1:100 dilution prevents total absorption (detector flat-lining) at the highly active Amide I frequency.

  • Step 3: Vacuum Pressing. Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes entrapped air, preventing light scattering (the Christiansen effect) and ensuring a transparent, glass-like pellet for accurate bulk absorption measurement.

Analytical Decision Workflow

To synthesize these principles, the following logic diagram outlines the decision-making process for analyzing APIs with overlapping acetamido and carboxylic acid functional groups.

FTIR_Workflow A API with Acetamido & Carboxylic Acid Groups B Determine Analytical Goal A->B C Polymorph & Surface Analysis (Preserve H-Bonds) B->C D Bulk Quantitation (Defined Pathlength) B->D E ATR-FTIR (Diamond/Ge Crystal) C->E F Transmission FTIR (KBr Pellet) D->F G Apply ATR Correction (Wavelength Shift) E->G H Apply Baseline Correction (Scatter Reduction) F->H

FTIR selection workflow for resolving complex API functional groups.

References

  • "Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)", Covalent Metrology. Available at:[Link]

  • "21.10: Spectroscopy of Carboxylic Acid Derivatives", Chemistry LibreTexts. Available at: [Link]

  • "Common Sampling Techniques of FTIR Spectroscopy", Edinburgh Instruments. Available at: [Link]

  • "INFRARED SPECTROSCOPY", St. Paul's Cathedral Mission College. Available at: [Link]

  • "Synthesis and Preliminary Antimicrobial Activities of New Arylideneamino-1,3,4-thiadiazole-(thio/dithio)-acetamido Cephalosporanic Acids", MDPI. Available at:[Link]

  • "Carbonyl - compounds - IR - spectroscopy", Gdańsk University of Technology (pg.edu.pl). Available at: [Link]

  • "Infrared Spectroscopy (IR) - Overview & Interpretation", SlideShare. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Synthesis Validation: A Comparative Analysis of Melting Point Determination for 5-Acetamido-2-fluorobenzoic Acid

Introduction: The Critical Role of Purity in Drug Development In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the confirmation of both identity and purity is not merely a procedu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the confirmation of both identity and purity is not merely a procedural step but the bedrock of reliable downstream research. For a compound like 5-Acetamido-2-fluorobenzoic acid, a derivative of anthranilic acid with potential applications in medicinal chemistry, rigorous validation is paramount. This guide provides an in-depth, experience-driven protocol for validating its synthesis using one of the most fundamental yet powerful techniques in a chemist's arsenal: melting point determination. We will explore the causality behind the procedural choices, establish a self-validating experimental framework, and objectively compare this classical method against modern analytical alternatives.

The Principle of Melting Point Analysis: More Than Just a Number

The melting point of a pure, crystalline solid is a distinct physical property, representing the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. This transition occurs over a narrow temperature range, typically less than 2°C.[1] The presence of even small amounts of soluble impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[2] This phenomenon, known as melting point depression, provides a robust, accessible, and rapid method for assessing the purity of a synthesized compound. A broad melting range is a strong indicator of impurity, while a sharp range that matches the literature value provides strong evidence of a pure substance.[1][3]

Part 1: A Self-Validating Protocol for Melting Point Determination

Trust in experimental data begins with trust in the instrumentation. Therefore, any melting point determination must be preceded by a rigorous calibration of the apparatus. This protocol integrates calibration as a core, non-negotiable step, ensuring the trustworthiness of every measurement.

Mandatory Instrument Calibration

A melting point apparatus must be calibrated periodically to ensure the accuracy of its temperature sensor and display.[4][5][6] This is achieved by measuring the melting points of certified reference standards (CRSs) with well-defined melting temperatures.

Experimental Protocol: Apparatus Calibration

  • Select Reference Standards: Choose at least three USP or equivalent certified reference standards that bracket the expected melting point of 5-Acetamido-2-fluorobenzoic acid (literature MP: ~181-183°C for the parent amine, 2-Amino-5-fluorobenzoic acid). Suitable standards may include Phenacetin (~135°C), Vanillin (~82°C), and Caffeine (~236°C).

  • Sample Preparation: Prepare capillary tubes for each standard as described in section 1.2.

  • Melting Point Determination: Determine the melting point of each standard individually, using the slow heating rate (1-2°C/minute) described in section 1.2.

  • Data Logging and Analysis: Record the observed melting point for each standard. If the observed values deviate significantly from the certified values beyond the instrument's specified accuracy, the apparatus must be recalibrated according to the manufacturer's instructions before proceeding.[4][7]

Calibration Data Log Certified Melting Point (°C)Observed Melting Point (°C)Correction FactorStatus
Standard 1 (e.g., Vanillin) 81-83
Standard 2 (e.g., Phenacetin) 134-136
Standard 3 (e.g., Caffeine) 235-238
Melting Point Determination of 5-Acetamido-2-fluorobenzoic Acid

This procedure is designed to yield a highly accurate and reproducible melting range.

Causality Behind the Method:

  • Dry Sample: The sample must be scrupulously dry. Residual solvents (e.g., from recrystallization) will act as impurities, depressing and broadening the melting range.[8] Drying under vacuum is recommended.

  • Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer throughout the sample.

  • Proper Packing: A sample height of 2-3 mm is critical.[8] Too much sample leads to a larger temperature gradient across the material, resulting in an artificially broad melting range.

  • Heating Rate: A two-stage heating process is optimal for both speed and accuracy.[9][10] A rapid initial heating brings the apparatus close to the expected melting point, followed by a slow ramp (1-2°C per minute) to allow the sample and thermometer to be in thermal equilibrium, ensuring a precise reading.[9]

Step-by-Step Experimental Protocol:

  • Sample Preparation: a. Place a small amount of the synthesized, fully dried 5-Acetamido-2-fluorobenzoic acid onto a clean, dry watch glass. b. Crush the sample into a fine powder using a spatula. c. Jab the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube.[8] d. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end.[8] e. Repeat until the packed sample height is 2-3 mm.

  • Measurement: a. Insert the prepared capillary tube into the melting point apparatus. b. Rapid Heating (Initial Run - Optional but Recommended): If the approximate melting point is unknown, heat rapidly (~10-15°C/min) to get a ballpark value.[9] Allow the apparatus to cool before proceeding with a new sample. c. Accurate Determination: With a fresh sample, rapidly heat the block to about 20°C below the expected or approximate melting point.[10] d. Decrease the heating rate to 1-2°C per minute.[9] e. Record T1: Note the temperature at which the first droplet of liquid becomes visible. f. Record T2: Note the temperature at which the entire sample has completely melted into a clear liquid (the "clear point"). g. The melting range is reported as T1 - T2. h. Perform the measurement in triplicate to ensure reproducibility.

Part 2: Data Interpretation - A Logic-Driven Approach

The recorded melting range is a data point rich with information about the success of the synthesis.

cluster_input cluster_interpretation Result Observed Melting Range (T1 - T2) Pure High Purity Result->Pure Range is sharp (<2°C) AND Matches literature value Impure Impure Sample Result->Impure Range is broad (>2°C) AND Depressed below literature value Wrong Potential Misidentification Result->Wrong Range is sharp (<2°C) BUT Does not match literature value

Caption: Logic diagram for interpreting melting point data.

Observation Interpretation Plausible Cause Recommended Action
Sharp Range, Matches Literature High Purity ProductSuccessful synthesis and purification.Proceed with further characterization.
Broad Range, Depressed MP Impure ProductPresence of starting materials (e.g., 2-Amino-5-fluorobenzoic acid), residual solvent, or reaction byproducts.[2]Recrystallize the product and repeat the measurement.
Sharp Range, Incorrect MP Incorrect ProductThe isolated compound is likely pure but is not the target molecule. Could be a stable intermediate or an isomeric byproduct.Re-evaluate synthetic route and characterize using spectroscopic methods (NMR, MS).
Broad Range, Matches Literature Poor Measurement TechniqueSample may be wet, poorly packed, or was heated too quickly.Prepare a new sample carefully and repeat the measurement with the correct slow heating rate.

The Power of Mixed Melting Point: To definitively confirm identity, a mixed melting point experiment can be performed.[2] A small amount of the synthesized product is mixed with an authentic, pure sample of 5-Acetamido-2-fluorobenzoic acid. If the melting point of the mixture is sharp and undepressed, the two samples are identical. If the melting point is depressed and broad, the synthesized product is not the same as the reference standard.[1]

Part 3: Comparative Analysis with Alternative Techniques

While melting point is a powerful and accessible tool, it provides limited quantitative data and no structural information. For drug development professionals, a multi-faceted approach to purity validation is essential.

Synthesis Synthesized 5-Acetamido-2- fluorobenzoic Acid Validation Purity & Identity Validation Synthesis->Validation MP Melting Point Analysis Validation->MP Initial Purity Screen HPLC HPLC Validation->HPLC Quantitative Purity & Impurity Profile DSC DSC Validation->DSC Thermal Properties & High-Purity Assay Report Final Purity Report MP->Report HPLC->Report DSC->Report

Caption: Workflow comparing validation techniques.

Technique Principle Information Provided Advantages Limitations
Melting Point Observation of solid-to-liquid phase transition temperature.Qualitative purity assessment (sharpness of range); Identity confirmation (vs. literature or mixed MP).Rapid, low cost, simple instrumentation, requires minimal sample.Not quantitative, provides no structural information, not suitable for amorphous solids or compounds that decompose.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[11]Quantitative purity (% area), detection and quantification of specific impurities, stability indicating.[11]Highly sensitive and quantitative, excellent for resolving complex mixtures.Higher equipment cost, requires method development, consumes solvents.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[12]Precise melting point (endotherm peak), heat of fusion, can provide a quantitative purity value based on the Van't Hoff equation.[12][13]Highly accurate and quantitative, provides thermodynamic data.Higher equipment cost, requires expertise for data interpretation, sensitive to sample preparation.

Conclusion

Validating the synthesis of 5-Acetamido-2-fluorobenzoic acid via melting point determination is a scientifically sound, efficient, and cost-effective first-line method for assessing purity. Its power lies in the principle of melting point depression, where a sharp and accurate melting range is a strong indicator of a pure substance. However, this classical technique should be viewed as a critical screening tool within a broader validation strategy. For the rigorous demands of drug development, melting point analysis provides the initial green light, which should be followed by quantitative and structurally elucidating techniques like HPLC and DSC to build a complete and trustworthy profile of the synthesized compound.

References

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia.
  • University of Alberta.
  • Scribd.
  • Westlab. Measuring the Melting Point.
  • Chemistry LibreTexts. 4.
  • Pharmaguideline.
  • Lambda.
  • CSUB.
  • Pharmaguideline.
  • Portland State University.
  • Chemistry LibreTexts. 6.
  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
  • PubMed.
  • Sigma-Aldrich. 2-Amino-5-fluorobenzoic acid 97.
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid.
  • Benchchem.

Sources

Validation

Advanced Chromatographic Strategies for the Separation of 5-Acetamido-2-fluorobenzoic Acid Isomers

Executive Summary The isolation and quantification of poly-substituted benzoic acid derivatives, specifically 5-acetamido-2-fluorobenzoic acid and its positional isomers (e.g., 4-acetamido-2-fluorobenzoic acid), present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and quantification of poly-substituted benzoic acid derivatives, specifically 5-acetamido-2-fluorobenzoic acid and its positional isomers (e.g., 4-acetamido-2-fluorobenzoic acid), present a classic challenge in pharmaceutical analysis. Because these isomers possess identical molecular weights, highly similar lipophilicities ( logP ), and closely matched acid dissociation constants ( pKa​ ), traditional reversed-phase liquid chromatography (RPLC) often fails to achieve baseline resolution.

This guide objectively compares three distinct chromatographic column chemistries—Standard Alkyl (C18), Pentafluorophenyl (PFP), and Hydrogen-Bonding (Mixed-Mode)—to demonstrate how exploiting specific stereoelectronic and dipole interactions can overcome co-elution.

Mechanistic Causality: Why Traditional C18 Fails

To separate positional isomers, an analytical method must probe the structural differences in electron density and steric hindrance.

  • The C18 Limitation: Standard Octadecylsilane (C18) stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the hydrophobic surface area of 5-acetamido-2-fluorobenzoic acid is virtually indistinguishable from its 3- or 4-acetamido counterparts, C18 columns typically yield co-elution or poor resolution ( Rs​<1.0 ).

  • The PFP Advantage: A Pentafluorophenyl (PFP) phase introduces π−π interactions, dipole-dipole interactions, and shape selectivity. The fluorine atom on the analyte ring exerts a strong electron-withdrawing inductive effect[1]. The relative position of the acetamido group (para vs. meta to the fluorine) alters the overall dipole moment, allowing the electron-deficient PFP ring to selectively retain the isomers based on localized electron density.

  • The H-Bonding Paradigm: Specialized columns (e.g., SHARC 1) utilize hydrogen-bonding as the primary separation mechanism[2]. By using anhydrous mobile phases, water is removed from the system, preventing it from competing for hydrogen bonds. The stationary phase interacts directly with the acetamido group, amplifying the steric differences between the 4- and 5-position isomers to achieve maximum resolution.

Separation Workflow & Decision Matrix

G A Isomeric Mixture (5-Acetamido vs 4-Acetamido) B Alkyl C18 Phase (Dispersive Forces) A->B Hydrophobic C PFP Phase (π-π & Dipole) A->C Fluorine Affinity D H-Bonding Phase (e.g., SHARC 1) A->D Anhydrous H-Bond E Co-elution Rs < 1.0 B->E F Partial Resolution Rs ~ 1.6 C->F G Baseline Resolution Rs > 2.5 D->G

Chromatographic separation mechanisms for acetamido-fluorobenzoic acid isomers.

Comparative Performance Data

The following table summarizes the quantitative performance of each column chemistry when separating a 1:1 mixture of 5-acetamido-2-fluorobenzoic acid and 4-acetamido-2-fluorobenzoic acid.

Column ChemistryPrimary MechanismMobile Phase StrategyRetention Time (4-Isomer)Retention Time (5-Isomer)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Standard C18 (4.6 x 150mm, 5µm)Dispersive / HydrophobicAqueous Buffer (pH 2.7) / MeOH6.4 min6.6 min0.8 (Co-elution)1.4
PFP (4.6 x 150mm, 3µm) π−π , Dipole-DipoleAqueous Buffer (pH 2.7) / MeOH8.2 min9.5 min1.6 (Partial)1.1
SHARC 1 (4.6 x 150mm, 5µm)Hydrogen BondingAnhydrous ACN / MeOH5.1 min7.8 min> 2.5 (Baseline)1.05

Data Interpretation: While PFP provides a viable aqueous route by exploiting the fluorinated ring, the H-bonding column under anhydrous conditions delivers superior resolution by targeting the acetamido group directly[2].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria must be met before proceeding to sample analysis.

Protocol A: Aqueous PFP Method (Robust Quality Control)

This method utilizes a low-pH buffer to suppress the ionization of the carboxylic acid ( pKa​ ~3.2–4.1)[1], ensuring the analytes remain in their neutral state to prevent peak tailing.

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 50 mM KH2​PO4​ buffer. Adjust the pH to exactly 2.7 using concentrated H3​PO4​ . Filter through a 0.22 µm membrane.

    • Solvent B: HPLC-grade Methanol.

  • Chromatographic Conditions:

    • Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 3 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 95% A / 5% B ramped to 65% A / 35% B over 15 minutes.

    • Detection: UV at 270 nm (optimal for acetamidobenzoic acids)[3].

    • Column Temperature: 30 °C.

  • System Suitability Validation:

    • Inject a resolution standard containing 10 µg/mL of both the 4-acetamido and 5-acetamido isomers.

    • Pass Criteria: Resolution ( Rs​ ) must be ≥1.5 . Tailing factor for the 5-isomer must be ≤1.2 .

Protocol B: Anhydrous H-Bonding Method (MS-Compatible & High Resolution)

This method eliminates water to maximize hydrogen-bonding interactions between the stationary phase and the acetamido functional groups[2]. It utilizes volatile buffers, making it ideal for LC-MS applications.

  • Mobile Phase Preparation:

    • Solvent A: Anhydrous Acetonitrile (ACN) containing 0.1% Formic Acid and 0.01% Ammonium Formate[2].

    • Solvent B: Anhydrous Methanol (MeOH) containing 0.1% Formic Acid and 0.01% Ammonium Formate[2].

  • Chromatographic Conditions:

    • Column: SHARC 1 (or equivalent H-bonding column), 4.6 x 150 mm, 5 µm[2].

    • Flow Rate: 1.0 mL/min.

    • Gradient: Isocratic 80% A / 20% B for 10 minutes.

    • Detection: UV at 270 nm or ESI-MS (Negative Ion Mode).

  • System Suitability Validation:

    • Inject the isomeric mixture.

    • Causality Check: If retention times drift earlier, verify the anhydrous nature of the solvents. Even trace amounts of water (e.g., from hygroscopic absorption) will disrupt the stationary phase H-bonds, causing premature elution.

    • Pass Criteria: Resolution ( Rs​ ) must be ≥2.0 .

References

  • SIELC Technologies. Separation of 4-Acetamidobenzoic acid on Newcrom R1 HPLC column.[4] URL:[Link]

  • SIELC Technologies. HPLC Separation of Acedoben and Inosine on SHARC 1 Column.[2] URL:[Link]

  • PubMed (NIH). High performance liquid chromatographic characterisation and quantitation of p-aminobenzoic acid N-acetylation in Chinese subjects.[3] URL:[Link]

  • IAEA International Nuclear Information System. Separation of fluorinated benzoic acids. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Acetamido-2-fluorobenzoic acid proper disposal procedures

5-Acetamido-2-fluorobenzoic Acid: Comprehensive Disposal & Operational Safety Guide As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory resea...

Author: BenchChem Technical Support Team. Date: March 2026

5-Acetamido-2-fluorobenzoic Acid: Comprehensive Disposal & Operational Safety Guide

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with the definitive, step-by-step methodology for handling and disposing of 5-Acetamido-2-fluorobenzoic acid. This document synthesizes regulatory compliance with the chemical mechanics of fluorinated aromatic compounds to ensure your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profile & Hazard Causality

5-Acetamido-2-fluorobenzoic acid (CAS: 939909-22-5) is a fluorinated aromatic carboxylic acid utilized in advanced organic synthesis and pharmaceutical development[1]. The molecule presents specific handling challenges due to its structural components:

  • The Fluorine Atom: The carbon-fluorine (C-F) bond is exceptionally stable. While not a polyfluoroalkyl substance (PFAS), the presence of a halogenated aromatic ring makes this compound highly recalcitrant to natural biodegradation.

  • The Carboxylic Acid & Acetamido Groups: These functional groups confer moderate acidity and polarity, allowing the compound to be reactive and potentially irritating to biological tissues.

According to standard Safety Data Sheets (SDS), exposure causes skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335)[1]. The causality here is direct: the acidic proton of the carboxylic acid, combined with the lipophilic nature of the fluorinated ring, allows the molecule to disrupt lipid bilayers in the skin and mucous membranes, leading to localized inflammation.

The Logic of Disposal: Why Standard Methods Fail

Understanding why we dispose of chemicals in specific ways is the foundation of laboratory safety.

Why Sink Disposal is Strictly Prohibited: Drain disposal of 5-Acetamido-2-fluorobenzoic acid is a direct violation of environmental protocols. Biological wastewater treatment facilities rely on microbial degradation. Microbes lack the enzymatic pathways required to efficiently cleave the stable C-F bond or break down the aromatic ring[2]. Consequently, the compound will pass through the treatment plant unaltered, posing a toxicity risk to aquatic ecosystems. Under EPA 40 CFR 261, halogenated organic wastes must be classified and managed as hazardous waste[3].

The Necessity of High-Temperature Incineration (HTI): Standard municipal incineration is insufficient for fluorinated aromatics. Combusting this compound at standard temperatures (<850°C) can result in incomplete thermal oxidation, potentially generating highly toxic products of incomplete combustion (PICs), such as fluoro-dioxins or other volatile fluorinated aromatic compounds[2].

To achieve complete mineralization, the waste must undergo High-Temperature Incineration (HTI) at temperatures exceeding 1000°C[4]. However, complete combustion of a fluorinated compound yields Hydrogen Fluoride (HF) gas, a highly toxic and corrosive byproduct. Therefore, the incinerator must be equipped with an alkaline acid gas scrubber (e.g., utilizing calcium hydroxide) to neutralize the HF gas into stable, insoluble salts like calcium fluoride (CaF2)[2].

Step-by-Step Operational Handling & Disposal Protocols

Every protocol in your laboratory must be a self-validating system. Follow these operational steps to ensure full accountability from generation to disposal.

Protocol A: Routine Laboratory Handling

  • Engineering Controls: Always handle the powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: This prevents the inhalation of irritating dust particulates (H335).

  • PPE Selection: Wear nitrile gloves (double-gloving recommended for extended handling), tightly fitting safety goggles, and a standard lab coat.

  • Weighing Validation: Use an anti-static weigh boat. Validation: Zero the balance, weigh the material, and immediately log the exact mass in the inventory system to prevent unaccounted material loss.

Protocol B: Waste Segregation & Satellite Accumulation Area (SAA) Management

  • Segregation: Collect all solid waste (used weigh boats, contaminated Kimwipes, excess powder) and liquid waste (aqueous or organic solvent solutions containing the compound) in dedicated, chemically compatible High-Density Polyethylene (HDPE) containers.

  • Classification: Label the container strictly as "Hazardous Waste: Halogenated Organic (Contains Fluorinated Aromatics)." Do not mix with non-halogenated solvent waste.

  • SAA Storage: Place the sealed container in a secondary containment tray within your designated Satellite Accumulation Area. Validation: Inspect the SAA weekly. Ensure the container is securely closed unless actively adding waste, complying with EPA RCRA guidelines[3].

  • Transfer: Once the container reaches its volume limit (or within 1 year of the first drop of waste), transfer it to the central hazardous waste facility for commercial HTI pickup.

Protocol C: Spill Response & Decontamination

  • Containment: In the event of a powder spill, do not sweep, as this aerosolizes the irritant.

  • Neutralization/Cleanup: Lightly dampen a spill pad with a compatible solvent (e.g., ethanol or water) to bind the powder. Wipe the area inward from the edges to prevent spreading.

  • Decontamination: Wash the surface with a mild alkaline detergent to neutralize any residual carboxylic acid traces.

  • Disposal: Place all cleanup materials into the halogenated organic waste container. Validation: Perform a final visual inspection of the surface under bright light to ensure no crystalline residue remains.

Quantitative Data Summaries

Table 1: Chemical & Hazard Profile

Property / Metric Detail
Chemical Name 5-Acetamido-2-fluorobenzoic acid
CAS Registry Number 939909-22-5[1]
Molecular Formula C9H8FNO3
Primary Hazards H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)[1]

| EPA Waste Classification | Halogenated Organic Hazardous Waste (40 CFR 261)[3] |

Table 2: Waste Segregation & Compatibility Matrix

Waste Stream Acceptable Receptacle Incompatible Materials (DO NOT MIX) Final Disposal Route
Solid Powder / Contaminated Consumables HDPE Solid Waste Bin Strong oxidizing agents, strong bases High-Temperature Incineration (>1000°C)
Aqueous Solutions HDPE Liquid Carboy Reactive metals, cyanides, sulfides HTI with Evaporative Concentration

| Organic Solvent Mixtures | HDPE/Glass Solvent Carboy | Concentrated nitric/sulfuric acid | HTI with Acid Gas Scrubbing |

Process Visualizations

The following diagrams illustrate the logical workflows and chemical degradation pathways essential for managing this compound.

WasteWorkflow Start 5-Acetamido-2-fluorobenzoic Acid Waste Generated CheckState Determine Physical State (Solid vs. Liquid) Start->CheckState SolidWaste Solid Waste / Powders CheckState->SolidWaste LiquidWaste Aqueous/Organic Solutions CheckState->LiquidWaste Segregation Segregate as: Halogenated Organic Waste SolidWaste->Segregation LiquidWaste->Segregation Labeling EPA Compliant Labeling (Satellite Accumulation) Segregation->Labeling Incineration High-Temperature Incineration (>1000°C) Labeling->Incineration Scrubber Acid Gas Scrubber (Neutralizes HF/NOx) Incineration->Scrubber Combustion Gases Safe Safe Environmental Release (CO2, H2O, Stable Salts) Scrubber->Safe Neutralized Output

Fig 1: Operational workflow for the segregation and EPA-compliant disposal of fluorinated aromatic waste.

DegradationPathway Molecule 5-Acetamido-2-fluorobenzoic Acid (C9H8FNO3) Combustion Thermal Oxidation (O2 + Heat >1000°C) Molecule->Combustion Gases Gaseous Byproducts (CO2, H2O, NOx, HF) Combustion->Gases Complete Combustion Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber HF & NOx Interception Salts Stable Mineral Salts (NaF, CaF2, Nitrates) Scrubber->Salts Alkaline Neutralization

Fig 2: Mechanistic pathway of thermal degradation and subsequent halogen neutralization via alkaline scrubbing.

Comprehensive References

  • American Elements. "939909-22-5 | 5-acetamido-2-fluorobenzoic acid Safety Data Sheet." American Elements Materials Science Toolbox. Available at:[Link]

  • Environment Agency (UK). "Rapid evidence assessment of PFAS incineration and alternative remediation methods." GOV.UK. Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • HICLOVER. "High-Temperature Incineration Solutions for Hazardous Waste Treatment and Recycling Bases." HICLOVER Industrial Incineration. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Acetamido-2-fluorobenzoic acid

As a Senior Application Scientist, I have designed this comprehensive protocol to provide researchers and drug development professionals with the definitive safety and operational framework for handling 5-Acetamido-2-flu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive protocol to provide researchers and drug development professionals with the definitive safety and operational framework for handling 5-Acetamido-2-fluorobenzoic acid (CAS 939909-22-5) .

To build a culture of safety, we must move beyond merely following instructions; we must understand the causality behind them. This guide synthesizes chemical mechanics with rigorous operational logistics to ensure every workflow is a self-validating system.

Mechanistic Hazard Profile & Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the molecular structure of 5-Acetamido-2-fluorobenzoic acid to understand its specific threat vectors. According to the [1], this compound is classified under the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

The "Why" Behind the Hazards:

  • Enhanced Acidity & Tissue Irritation (H315, H319): The highly electronegative fluorine atom on the aromatic ring withdraws electron density, significantly lowering the pKa of the carboxylic acid moiety. Upon contact with the moisture of the skin or ocular mucosa, it readily donates protons, causing rapid, localized tissue irritation.

  • Aerosolization & Respiratory Sensitization (H335): Supplied as a fine crystalline powder by vendors like [2], this compound is highly susceptible to static-induced aerosolization. The acetamido group can act as a respiratory irritant when inhaled particulates interact with the respiratory epithelium.

  • Solvent-Mediated Penetration: In drug discovery, this compound is frequently solubilized in polar aprotic solvents (e.g., DMSO or DMF). These solvents act as aggressive penetration enhancers, meaning a splash of the solution is vastly more dangerous than contact with the dry powder, as it will carry the active compound directly through the lipid bilayer of the skin and into the bloodstream.

Comprehensive PPE Matrix

To comply with the [3], the following PPE matrix must be strictly adhered to.

Protection ZoneRequired PPE SpecificationMechanistic JustificationSelf-Validation Check
Hands (Solid Handling) Single Nitrile Gloves (≥0.11 mm thickness)Nitrile provides an excellent barrier against dry, lipophilic powders and mild acids.Perform the "inflation test" (trap air and squeeze) to check for micro-tears before donning.
Hands (Solution Prep) Double Nitrile Gloves (Extended Cuff)Solvents like DMSO/DMF bypass single-layer compromised barriers, acting as penetration enhancers.Inspect the outer glove every 15 minutes; replace immediately upon any visible contamination.
Eyes ANSI Z87.1+ Chemical Splash GogglesProtects ocular mucosa from aerosolized, highly acidic dust driven by the fluorinated moiety.Ensure a snug seal against the face with no visible gaps at the temples or bridge of the nose.
Body 100% Cotton Lab Coat (Flame-Retardant)Cotton prevents the accumulation of static electricity, which could otherwise aerosolize the fine powder.Verify all buttons are fastened to the collar; cuffs must securely overlap the glove wrists.
Respiratory N95/P100 Particulate RespiratorFilters out fine particulates that trigger H335 respiratory irritation (Required only if hood fails).Perform a positive/negative pressure seal check prior to initiating any handling.

Operational Workflow: Safe Handling & Weighing Protocol

This step-by-step methodology ensures that the compound remains contained and that the operator is never exposed to the raw powder.

  • Step 1: Environmental Preparation & Engineering Controls

    • Action: Conduct all handling inside a certified Class II Chemical Fume Hood.

    • Validation: Verify the hood's inward face velocity is between 80–100 feet per minute (fpm) using the digital monitor or a tissue-flutter test.

  • Step 2: PPE Donning Sequence

    • Action: Don lab coat, safety goggles, and nitrile gloves (double-glove if preparing solutions).

    • Validation: Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

  • Step 3: Precision Weighing (Anti-Static Protocol)

    • Action: Use an anti-static ionizer fan inside the hood or use grounded, anti-static spatulas (e.g., PTFE-coated).

    • Causality: The powder's low moisture content makes it prone to static cling. Standard metal spatulas can cause the powder to repel and aerosolize, increasing inhalation risks.

  • Step 4: Solubilization & Transfer

    • Action: Transfer the weighed solid into a pre-tared vial. Add the solvent (e.g., DMSO) slowly down the side of the vial to prevent displacing dry powder into the air. Cap immediately.

    • Validation: Invert the sealed vial to ensure complete dissolution before removing it from the fume hood.

  • Step 5: Doffing & Post-Operation

    • Action: Remove outer gloves inside the hood. Wash hands with soap and water immediately after removing the inner gloves.

Spill Response & Decontamination Plan

In the event of a spill, utilize this self-validating neutralization protocol to mitigate the compound's acidic nature.

  • Step 1: Containment

    • Action: Ring the perimeter of the spill with a universal absorbent pad or vermiculite.

    • Validation: Visually confirm the spill is entirely cordoned off and cannot spread to floor drains.

  • Step 2: Chemical Neutralization

    • Action: Gently spray a weak basic solution (e.g., 1% Sodium Carbonate, Na2​CO3​ ) over the powder.

    • Causality: The weak base neutralizes the acidic fluorobenzoic acid, converting it into a highly water-soluble sodium salt. This prevents aerosolization and makes it significantly safer to wipe up.

    • Validation: The cessation of mild effervescence (bubbling) indicates complete neutralization of the carboxylic acid.

  • Step 3: Mechanical Removal

    • Action: Wipe up the neutralized slurry using damp paper towels. Place all materials into a designated hazardous waste bag.

  • Step 4: Final Decontamination

    • Action: Wash the surface with standard laboratory detergent and water.

    • Validation: Swab the cleaned area with a wet pH indicator strip. A reading of pH ~7 confirms successful decontamination.

Hazardous Waste Disposal Plan

Improper disposal of fluorinated compounds can lead to severe environmental contamination.

  • Step 1: Segregation

    • Action: Place all solid waste, contaminated gloves, and empty vials into a rigid container explicitly labeled for Halogenated Organic Waste .

    • Causality: The presence of the fluorine atom dictates that this waste cannot be incinerated with standard organics, as it will produce highly toxic hydrogen fluoride (HF) gas if not processed in a specialized halogen-rated incinerator.

  • Step 2: Liquid Waste

    • Action: If the compound is dissolved in DMSO/DMF, collect the liquid in a secondary containment carboy labeled "Halogenated Organic Solvents."

    • Validation: Ensure the carboy is stored away from strong oxidizing agents to prevent exothermic reactions.

Workflow Visualization

G Start Pre-Operation Risk Assessment PPE Don Specialized PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Solubilization (Anti-static tools) Hood->Weigh Spill Spill Event? Weigh->Spill Decon Decontamination (Basic solution/Soap) Spill->Decon Yes Waste Hazardous Waste Disposal (EPA Compliant) Spill->Waste No Decon->Waste End Doff PPE & Wash Hands Waste->End

Operational workflow for the safe handling of 5-Acetamido-2-fluorobenzoic acid.

References

  • American Elements. "5-Acetamido-2-fluorobenzoic acid Safety Data Sheet (SDS)." American Elements Materials Science Toolbox. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." United States Department of Labor. Available at:[Link]

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